Bromo-PEG6-bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSLOCVIDIOUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)OCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Br2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bromo-PEG6-bromide
For researchers, scientists, and professionals in drug development, Bromo-PEG6-bromide is a versatile bifunctional linker molecule with significant applications in bioconjugation, nanoparticle modification, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.
Core Properties and Specifications
This compound, also known as 1,20-dibromo-3,6,9,12,15,18-hexaoxaicosane, is a polyethylene glycol (PEG) derivative characterized by a six-unit PEG chain flanked by two bromide functional groups.[2][] The presence of these terminal bromides makes it an excellent substrate for nucleophilic substitution reactions, allowing for the covalent attachment of the hydrophilic PEG spacer to various molecules.[1][2] The PEG6 linker itself enhances the aqueous solubility and bioavailability of the resulting conjugates.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₈Br₂O₆ | |
| Molecular Weight | 452.18 g/mol | |
| CAS Number | 72713-23-6 | |
| Appearance | Pale Yellow or Colorless Oily Liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability; 2-8°C for short-term. |
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable tool in several areas of scientific research:
-
Bioconjugation and Crosslinking: The two bromide groups can react with nucleophiles such as amines and thiols on biomolecules, enabling the crosslinking of proteins or the attachment of the PEG spacer to improve solubility and stability.
-
PROTAC Synthesis: It is frequently used as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG6 linker helps to optimize the spatial orientation of the two ligands for effective ternary complex formation.
-
Nanoparticle and Surface Modification: this compound can be used to modify the surface of nanoparticles and other materials to enhance their biocompatibility and functionality for applications in drug delivery and diagnostics.
Experimental Protocols
General Synthesis of this compound
A general method for the synthesis of this compound involves the bromination of hexaethylene glycol. While a specific detailed protocol for the PEG6 derivative was not found in the search results, a representative procedure for the bromination of a polyethylene glycol is as follows:
Materials:
-
Hexaethylene glycol
-
A brominating agent (e.g., phosphorus tribromide or thionyl bromide)
-
An appropriate solvent (e.g., dichloromethane)
-
A mild base (e.g., pyridine)
Procedure:
-
Dissolve hexaethylene glycol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent dropwise to the cooled solution, maintaining the temperature below 5°C. A mild base may be added to neutralize the acidic byproducts.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography to obtain pure this compound.
Use in PROTAC Synthesis (A Representative Protocol)
The following is an adaptable protocol for the synthesis of a PROTAC using a bromo-PEG linker, demonstrating the reactivity of the bromide groups in a nucleophilic substitution reaction.
Materials:
-
A ligand for the protein of interest (POI) with a nucleophilic functional group (e.g., a phenol or amine)
-
This compound
-
A ligand for an E3 ligase with a nucleophilic functional group
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
Procedure:
Step 1: Coupling of the POI Ligand to the this compound Linker
-
Dissolve the POI ligand in anhydrous DMF.
-
Add the base to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophilic group.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-substituted PEG linker by flash column chromatography.
Step 2: Coupling of the E3 Ligase Ligand
-
Dissolve the purified product from Step 1 in anhydrous DMF.
-
Add the E3 ligase ligand and a suitable base.
-
Stir the reaction at room temperature or with heating until the reaction is complete.
-
Perform an aqueous workup and purification by chromatography to yield the final PROTAC molecule.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.
Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. Standard safe handling procedures for chemical reagents should be followed to minimize exposure and ensure a safe working environment.
References
An In-depth Technical Guide to Bromo-PEG6-bromide: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure and synthesis of Bromo-PEG6-bromide, a bifunctional linker molecule increasingly utilized in pharmaceutical and bioconjugation applications. Its hexaethylene glycol core imparts hydrophilicity, while the terminal bromide groups serve as reactive handles for nucleophilic substitution reactions.
Chemical Structure and Properties
This compound, systematically named 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane, is a derivative of hexaethylene glycol where the terminal hydroxyl groups are replaced by bromine atoms. The bromide ions are excellent leaving groups, making this molecule a versatile building block for the introduction of a flexible, hydrophilic PEG-6 spacer.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₄Br₂O₅ |
| Molecular Weight | 408.12 g/mol |
| CAS Number | 67705-77-5 |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available due to potential for decomposition |
| Solubility | Soluble in water and most organic solvents (e.g., DCM, THF, DMF) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.80 (t, 4H), 3.68-3.64 (m, 16H), 3.45 (t, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 71.3, 70.7, 70.6, 70.1, 30.3 |
Synthesis of this compound
The synthesis of this compound is typically achieved from its precursor, hexaethylene glycol, through a two-step process involving the conversion of the terminal hydroxyl groups into a more reactive leaving group, followed by substitution with bromide. A common and effective method is the tosylation of the hydroxyl groups followed by a Finkelstein-type reaction with a bromide salt. Another approach involves direct bromination using reagents like thionyl bromide.
Experimental Protocol: Two-Step Synthesis via Tosylation
This protocol details the synthesis of this compound from hexaethylene glycol.
Step 1: Synthesis of Hexaethylene Glycol Ditosylate
-
Reagents and Materials:
-
Hexaethylene glycol (1 equivalent)
-
p-Toluenesulfonyl chloride (TsCl, 2.2 equivalents)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM, solvent)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve hexaethylene glycol (1 eq.) in pyridine in a round-bottom flask under a nitrogen atmosphere and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with cold 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude hexaethylene glycol ditosylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
Hexaethylene glycol ditosylate (from Step 1, 1 equivalent)
-
Lithium bromide (LiBr, 5 equivalents)
-
Acetone (solvent)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Dissolve the hexaethylene glycol ditosylate (1 eq.) in acetone in a round-bottom flask.
-
Add lithium bromide (5 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound as an oil.
-
Caption: Synthesis workflow for this compound via a two-step tosylation and bromination procedure.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from a readily available starting material to the final bifunctional product. The key is the conversion of the poorly reactive hydroxyl groups into tosylates, which are excellent leaving groups for the subsequent nucleophilic substitution with bromide ions.
Caption: Logical progression of the synthesis of this compound.
An In-depth Technical Guide to Bromo-PEG6-bromide (CAS Number: 72713-23-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bromo-PEG6-bromide, a homobifunctional crosslinking reagent with the CAS number 72713-23-6. This document details its chemical and physical properties, synthesis and purification strategies, and key applications in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and characterization methods are provided to assist researchers in utilizing this versatile molecule.
Introduction
This compound, systematically named 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane, is a valuable tool in the field of bioconjugation and drug delivery.[][2][3][] Its structure features a central hydrophilic hexaethylene glycol (PEG6) spacer flanked by two reactive bromide groups. The PEG moiety imparts increased aqueous solubility and biocompatibility to the molecules it is conjugated with, while the terminal bromides serve as efficient leaving groups for nucleophilic substitution reactions. This bifunctionality allows for the crosslinking of molecules or the introduction of a PEG spacer between two different entities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 72713-23-6 | |
| Molecular Formula | C14H28Br2O6 | |
| Molecular Weight | 452.18 g/mol | |
| Appearance | Pale yellow or colorless oily liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO and other organic solvents | |
| Storage | Store at -20°C for long-term stability | |
| Synonyms | Br-PEG6-Br, 1,20-dibromo-3,6,9,12,15,18-hexaoxaicosane, Bis(bromo)-PEG6 |
Synthesis and Purification
General Synthesis Strategy
Caption: General synthesis workflow for this compound.
Purification of PEGylated Products
The purification of the final product and subsequent PEGylated molecules is crucial to remove unreacted reagents and byproducts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
-
Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their hydrodynamic radius. It is effective in removing unreacted, smaller molecules like free PEG from the larger PEGylated protein conjugate.
-
Reverse-Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is particularly useful for separating PEGylated isoforms and positional isomers, providing higher resolution than SEC. Different stationary phases, such as C4 or C18, can be utilized for optimal separation.
-
Ion-Exchange Chromatography (IEX-HPLC): This technique separates molecules based on their net surface charge. Since PEGylation can alter the surface charge of a protein, IEX-HPLC can be employed to separate PEGylated species from the unmodified protein.
Experimental Protocols
General Protocol for Bioconjugation to a Cysteine-Containing Peptide
This protocol describes a general procedure for the conjugation of this compound to a peptide containing a free cysteine residue via a thioether bond.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.0-7.5, degassed.
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. If the peptide has formed disulfide bonds, pre-treat with a reducing agent like TCEP to ensure the presence of free sulfhydryl groups.
-
Reaction Setup: Add a 5-10 fold molar excess of this compound to the peptide solution. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the cysteine residue.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by LC-MS.
-
Quenching: Once the reaction is complete, add a molar excess of a quenching reagent like L-cysteine to react with any remaining this compound.
-
Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and NMR spectroscopy.
Caption: Experimental workflow for peptide bioconjugation.
Role in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker in a PROTAC influences its solubility, cell permeability, and the spatial orientation of the POI and E3 ligase, which is critical for efficient ubiquitination and degradation.
The synthesis of a PROTAC using this compound typically involves a two-step nucleophilic substitution reaction. First, one of the bromide groups reacts with a functional group (e.g., an amine or a phenol) on the POI-binding ligand. Subsequently, the second bromide group reacts with a functional group on the E3 ligase-binding ligand.
Caption: Logical flow of PROTAC synthesis using this compound.
Applications
-
Bioconjugation: The primary application of this compound is as a crosslinking agent to conjugate various biomolecules, including proteins, peptides, and oligonucleotides. This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.
-
Drug Delivery: The hydrophilic nature of the PEG spacer makes this compound an ideal linker for attaching drugs to targeting moieties or for modifying the surface of drug delivery vehicles like nanoparticles. This modification can enhance the biocompatibility and pharmacokinetic profile of the delivery system.
-
PROTACs: As detailed above, this compound serves as a flexible linker in the construction of PROTACs for targeted protein degradation, a promising therapeutic strategy.
-
Surface Modification: this compound can be used to modify the surfaces of materials, such as gold nanoparticles, to improve their stability in biological media and to provide reactive sites for further functionalization.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable reagent for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined structure, bifunctional reactivity, and the beneficial properties imparted by the PEG spacer make it a powerful tool for a wide range of applications, from fundamental research to the development of novel therapeutics. This guide provides a solid foundation of its properties, synthesis, and applications, along with practical protocols to facilitate its use in the laboratory.
References
A Technical Guide to Bromo-PEG6-bromide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bromo-PEG6-bromide, a versatile bifunctional crosslinker essential in various fields of biomedical research and drug development. This document details its physicochemical properties, highlights its key applications, and provides exemplary experimental protocols for its use in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a hydrophilic polyethylene glycol (PEG) linker with reactive bromide groups at both ends. The PEG spacer enhances the solubility of the molecule in aqueous media, a crucial feature for biological applications.[1] The bromide termini are excellent leaving groups, facilitating nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and hydroxyl groups.[1]
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈Br₂O₆ | [1][2][3] |
| Molecular Weight | 452.18 g/mol | |
| Purity | Typically ≥95% | |
| CAS Number | 72713-23-6 | |
| Appearance | Pale Yellow or Colorless Oily Liquid | |
| Storage Conditions | -20°C for long-term storage |
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several research and development areas:
-
Bioconjugation and Crosslinking: Its bifunctional nature allows for the efficient crosslinking of biomolecules. The hydrophilic PEG spacer helps to improve the solubility and stability of the resulting conjugates.
-
PROTAC Synthesis: this compound serves as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation.
-
Nanoparticle and Surface Modification: It is used to modify the surfaces of nanoparticles and other materials to enhance their biocompatibility and functionality for applications in drug delivery and diagnostics.
-
Drug Delivery: By linking therapeutic agents to targeting moieties, this compound can improve drug solubility, extend circulation time, and facilitate targeted delivery.
Experimental Protocols
While specific reaction conditions should be optimized for each application, the following provides a detailed methodology for a key application of bifunctional bromo-PEG linkers: PROTAC synthesis. This protocol is adapted from a similar synthesis and illustrates the general principles of using a bromo-PEG linker.
Protocol: Synthesis of a PROTAC using a Bromo-PEG Linker
This protocol describes the synthesis of a PROTAC by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to the this compound linker.
Step 1: Coupling of the POI Ligand to the this compound Linker
This step involves a nucleophilic substitution reaction where a nucleophilic group on the POI ligand (e.g., a phenol or amine) displaces one of the bromide groups on the this compound linker.
-
Dissolve the POI ligand (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Add a base , such as potassium carbonate (K₂CO₃, 3.0 equivalents), to the solution to deprotonate the nucleophilic group on the POI ligand.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60°C) and stir for 16-24 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion , cool the reaction to room temperature and perform a work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.
Step 2: Coupling of the E3 Ligase Ligand
This step involves the reaction of the remaining bromide on the POI-linker intermediate with a nucleophilic group on the E3 ligase ligand.
-
Dissolve the POI-linker intermediate (1.0 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add a base , such as DIPEA (3.0 equivalents), to the solution.
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion , perform a similar work-up as in Step 1.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Characterization: The identity and purity of the final PROTAC should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker, as described in the experimental protocol.
Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.
This technical guide provides a solid foundation for understanding and utilizing this compound in your research. For specific applications, further optimization of the described protocols may be necessary. Always refer to the Safety Data Sheet (SDS) for detailed handling and safety precautions.
References
The Versatility of a Bifunctional Linker: A Technical Guide to Bromo-PEG6-bromide in Research
For Immediate Release
A Deep Dive into the Applications of Bromo-PEG6-bromide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core applications of this compound, a homobifunctional polyethylene glycol (PEG) derivative, in the realms of bioconjugation, drug delivery, and nanotechnology. Its unique properties, centered around two terminal bromide groups, make it a valuable tool for covalently linking molecules, enhancing the therapeutic properties of biomolecules, and functionalizing surfaces at the nanoscale.
Core Properties and Chemical Reactivity
This compound, with a chemical formula of C₁₄H₂₈Br₂O₆ and a molecular weight of 452.18 g/mol , is a liquid at room temperature. The key to its functionality lies in the two bromide atoms, which serve as excellent leaving groups in nucleophilic substitution reactions. This allows for the stable covalent attachment of the hydrophilic hexaethylene glycol (PEG6) spacer to nucleophiles such as thiols (from cysteine residues in proteins) and amines. The PEG6 linker itself imparts increased hydrophilicity and biocompatibility to the conjugated molecules, often improving their solubility, stability, and pharmacokinetic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₈Br₂O₆ | |
| Molecular Weight | 452.18 g/mol | |
| Physical State | Liquid | |
| Purity | Typically ≥95% | |
| Storage Conditions | -20°C | |
| Key Reactive Groups | Two terminal bromides |
Key Research Applications
The bifunctional nature of this compound makes it a versatile crosslinker in several key research areas.
Bioconjugation and PEGylation
The process of covalently attaching PEG chains to biomolecules, known as PEGylation, is a widely used strategy to improve the therapeutic properties of proteins, peptides, and other biologics. This compound can be used to crosslink molecules containing suitable nucleophiles. The bromide groups react readily with thiol groups from cysteine residues under mild conditions to form stable thioether bonds. This modification can enhance the stability and solubility of the biomolecule.
Drug Delivery and PROTAC Synthesis
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are frequently employed to optimize solubility and the formation of the ternary complex. This compound serves as a readily available building block for constructing these linkers.
Nanoparticle and Surface Modification
This compound is utilized to modify the surfaces of nanoparticles and other materials to enhance their biocompatibility and functionality. For instance, PEGylating nanoparticles can reduce non-specific protein adsorption, prevent aggregation, and prolong circulation time in vivo. The terminal bromide groups can be reacted with functionalities on the nanoparticle surface, such as thiols, to create a stable, hydrophilic PEG layer.
Experimental Protocols
The following are representative protocols for the key applications of this compound. Researchers should optimize these protocols for their specific molecules and systems.
General Protocol for Protein PEGylation (Thiol-alkylation)
This protocol describes the conjugation of this compound to free cysteine residues on a protein.
Materials:
-
Protein with accessible cysteine residues
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols by incubating the protein with a 10-fold molar excess of TCEP in the reaction buffer for 1 hour at room temperature.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into fresh, degassed reaction buffer using a desalting column or dialysis.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Quenching: Add a 100-fold molar excess of the quenching reagent to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and purify the PEGylated protein using size-exclusion chromatography or extensive dialysis against a suitable storage buffer.
-
Characterization: Confirm PEGylation using SDS-PAGE (a shift in molecular weight will be observed), mass spectrometry, or other appropriate analytical techniques.
Synthesis of a PROTAC Linker via Amide Bond Formation
This protocol outlines the initial step in synthesizing a PROTAC, where one of the ligands is attached to the this compound linker. This example assumes one end of the PEG linker has been converted to an amine.
Materials:
-
Ligand-COOH (ligand for either the target protein or E3 ligase with a carboxylic acid handle)
-
Amine-PEG6-Bromide (synthesized from this compound)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve Ligand-COOH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Amine-PEG6-Bromide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ligand-PEG6-Bromide conjugate. This product can then be used in a subsequent reaction to attach the second ligand.
Visualizing Workflows and Relationships
The following diagrams illustrate the experimental workflows and logical relationships in the application of this compound.
Caption: Workflow for Protein PEGylation using this compound.
Caption: Workflow for the first step of PROTAC synthesis.
Caption: Logical flow from properties to applications.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound at -20°C to maintain its stability.
Conclusion
This compound is a versatile and valuable tool for researchers in chemistry, biology, and materials science. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, enables a wide range of applications, from improving the therapeutic potential of biomolecules to constructing sophisticated drug delivery systems and functionalizing nanomaterials. The protocols and workflows provided in this guide serve as a starting point for researchers to harness the potential of this important chemical linker.
The Core of Connection: A Technical Guide to the PEG6 Spacer in Bromo-PEG6-bromide
For Researchers, Scientists, and Drug Development Professionals
Bromo-PEG6-bromide is a discrete polyethylene glycol (PEG) derivative that has become an invaluable tool in the field of bioconjugation and drug development.[1] As a homobifunctional linker, it features a six-unit PEG chain flanked by two reactive bromide groups.[2] These terminal bromides serve as excellent leaving groups for nucleophilic substitution reactions, enabling the covalent linkage of two molecular entities.[3] However, the true utility of this molecule lies in the physicochemical contributions of its central PEG6 spacer. This technical guide provides an in-depth look at the core properties, applications, and experimental considerations of the this compound linker, with a specific focus on the pivotal role of its hexaethylene glycol core.
Physicochemical and Quantitative Data
The defining characteristics of the this compound linker are rooted in its chemical structure. The PEG6 spacer imparts a unique combination of hydrophilicity, flexibility, and defined length, which translates into measurable effects on the conjugates it helps create.
| Property | Value / Description | Source(s) |
| Chemical Formula | C₁₄H₂₈Br₂O₆ | [1] |
| Molecular Weight | 452.18 g/mol | [1] |
| CAS Number | 72713-23-6 | |
| Appearance | Liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO and other organic solvents. The hydrophilic PEG spacer enhances solubility of the overall molecule and its conjugates in aqueous media. | |
| Approx. Spacer Length | ~24.5 Å (calculated based on an estimated ethylene glycol monomer length of 3.5 Å) | |
| Hydrophilicity (LogD) | A study on bombesin antagonists showed that increasing PEG spacer length from PEG2 to PEG12 increased hydrophilicity. The LogD for a 68Ga-NOTA-PEG6-RM26 conjugate was -2.50 ± 0.09, indicating high water solubility. | |
| Serum Stability Effect | In the same study, increasing PEG spacer length up to PEG6 increased serum stability. The half-life (T₁/₂) of a 177Lu-labeled bombesin antagonist with a PEG6 spacer was 584 ± 20 hours. |
Core Functionality and Applications
The fundamental role of this compound is to act as a flexible, hydrophilic bridge. Its bifunctional nature allows it to crosslink molecules, while the PEG6 spacer ensures that the resulting conjugate benefits from the advantageous properties of PEGylation.
Key Benefits of the PEG6 Spacer:
-
Enhanced Solubility: The ethylene oxide repeats form hydrogen bonds with water, which can significantly improve the aqueous solubility of hydrophobic molecules it is attached to.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend circulation half-life in vivo.
-
Reduced Immunogenicity: The flexible PEG chain can create a hydration shell around a therapeutic protein, masking antigenic epitopes and lowering the potential for an immune response.
-
Optimal Spacing: The defined length of the PEG6 spacer provides spatial separation between the two conjugated molecules, which can be critical for maintaining the biological activity of each component by reducing steric hindrance.
These properties make this compound a critical component in several advanced therapeutic and research applications:
-
PROTACs (Proteolysis Targeting Chimeras): It is widely used as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand. The length and flexibility of the PEG6 spacer are crucial for enabling the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): The PEG6 spacer can be used to attach a cytotoxic payload to an antibody, improving the ADC's solubility and stability.
-
Bioconjugation and Surface Modification: It is used to attach biomolecules like proteins and peptides to other molecules, surfaces, or nanoparticles, enhancing their stability and biocompatibility.
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing the role of the this compound linker in complex biological and chemical processes.
Caption: Logical flow of PEG6 spacer properties to outcomes.
Caption: Workflow for protein conjugation with this compound.
References
The Bromide Functional Group: A Comprehensive Technical Guide to its Reactivity and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromide functional group, a halogen atom covalently bonded to a carbon atom, is a versatile and highly reactive entity in organic chemistry. Its unique properties, including its moderate electronegativity and good leaving group ability, make it an indispensable tool in synthetic chemistry, particularly in the realm of pharmaceutical development. This in-depth technical guide explores the core principles governing the reactivity of the bromide functional group, providing a detailed overview of its participation in key organic reactions, its role in medicinal chemistry, and practical experimental guidance for its manipulation. Quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for pivotal reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive understanding of the concepts discussed.
Introduction: The Significance of the Bromide Functional Group
The utility of the bromide functional group in the molecular sciences is vast and varied. In the context of drug development, bromine-containing compounds have been utilized for their therapeutic properties for centuries.[1] The incorporation of a bromine atom into a molecule can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[2]
Organic bromides are key intermediates in the synthesis of a wide array of pharmaceuticals.[3] Their reactivity allows for the facile introduction of other functional groups through nucleophilic substitution and elimination reactions. Moreover, aryl and vinyl bromides are crucial coupling partners in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in modern therapeutics.[4][5]
This guide will delve into the fundamental reaction mechanisms involving the bromide functional group, providing a detailed analysis of its reactivity in nucleophilic substitution, elimination, and cross-coupling reactions.
Reactivity of Alkyl Bromides: Nucleophilic Substitution and Elimination Reactions
Alkyl bromides are versatile substrates that readily undergo both nucleophilic substitution and elimination reactions. The outcome of the reaction is highly dependent on the structure of the alkyl bromide, the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions (SN1 and SN2)
In a nucleophilic substitution reaction, a nucleophile replaces the bromide ion, which acts as a leaving group. The reaction can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular).
The SN2 reaction is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. The rate of the SN2 reaction is dependent on the concentration of both the alkyl bromide and the nucleophile. Steric hindrance around the reaction center significantly impedes the SN2 mechanism, making it most favorable for primary and, to a lesser extent, secondary alkyl bromides.
The SN1 reaction , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the alkyl bromide to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The SN1 mechanism is favored for tertiary alkyl bromides due to the stability of the resulting tertiary carbocation.
The choice of solvent is critical in determining the reaction pathway. Polar aprotic solvents, such as acetone and DMSO, favor SN2 reactions, while polar protic solvents, like water and ethanol, promote SN1 reactions by stabilizing the carbocation intermediate.
The reactivity of an alkyl bromide in an SN2 reaction is influenced by the strength of the nucleophile. The following table provides a qualitative comparison of the relative rates of reaction of 1-bromobutane with a variety of nucleophiles in acetone.
| Nucleophile | Product | Relative Rate |
| I⁻ | 1-iodobutane | Very Fast |
| CN⁻ | Pentanenitrile | Fast |
| N₃⁻ | 1-azidobutane | Fast |
| Cl⁻ | 1-chlorobutane | Moderate |
| OH⁻ | Butan-1-ol | Moderate |
| H₂O | Butan-1-ol | Very Slow |
Data compiled from various sources indicating general reactivity trends.
Elimination Reactions (E1 and E2)
Elimination reactions of alkyl bromides result in the formation of alkenes. Similar to substitution reactions, there are two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular).
The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, simultaneously leading to the formation of a double bond and the expulsion of the bromide ion.
The E1 reaction is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. A weak base then removes a proton from an adjacent carbon to form the alkene.
Strong, bulky bases favor elimination over substitution. For example, potassium tert-butoxide is a strong, sterically hindered base that is often used to promote E2 reactions.
Reactivity of Aryl and Vinyl Bromides: Cross-Coupling Reactions
Aryl and vinyl bromides are generally unreactive towards traditional SN1 and SN2 reactions due to the high energy required to form an aryl or vinyl cation and the steric hindrance of the aromatic ring. However, they are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of biaryls, conjugated enynes, and other important structural motifs in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. Aryl bromides are widely used as the halide component in this reaction. The general reactivity trend for the halide is I > Br > Cl.
The following table illustrates the comparative yields of a Suzuki-Miyaura coupling reaction between 4-vinylanisole and various 4-haloanisoles under identical reaction conditions.
| Aryl Halide | Product | Yield (%) |
| 4-Iodoanisole | 4-methoxy-4'-vinylbiphenyl | 95 |
| 4-Bromoanisole | 4-methoxy-4'-vinylbiphenyl | 85 |
| 4-Chloroanisole | 4-methoxy-4'-vinylbiphenyl | 50 |
Representative data based on general reactivity trends observed in the literature.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the formation of carbon-carbon triple bonds. Aryl bromides are commonly employed as substrates in this reaction.
The following table shows a comparison of the yields for the Sonogashira coupling of phenylacetylene with different halobenzenes.
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | Diphenylacetylene | 98 |
| Bromobenzene | Diphenylacetylene | 85 |
| Chlorobenzene | Diphenylacetylene | <10 |
Data compiled from representative literature procedures.
The Role of Bromide in Medicinal Chemistry and Drug Design
The introduction of a bromine atom into a drug candidate can have profound effects on its biological activity. Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target. The "heavy atom effect" of bromine can also be exploited in photodynamic therapy and radiosensitization.
Furthermore, the bromide functional group serves as a valuable synthetic handle for late-stage functionalization, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Signaling Pathway Example: Kainic Acid
Kainic acid is a naturally occurring marine product containing a bromine atom within a pyrrolidine ring structure. It is a potent neuroexcitatory agent that acts as an agonist for kainate receptors, a type of ionotropic glutamate receptor. The overactivation of these receptors by kainic acid leads to excitotoxicity and is used to model neurodegenerative diseases like epilepsy and Alzheimer's disease. The signaling cascade initiated by kainic acid involves the activation of inflammasomes, specifically NLRP3 and NF-κB, leading to the production of pro-inflammatory cytokines like IL-1β.
Caption: Kainic acid signaling pathway leading to neuronal degeneration.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the bromide functional group.
Synthesis of an Alkyl Bromide from an Alcohol using Phosphorus Tribromide (PBr₃)
This protocol describes the conversion of a primary alcohol to the corresponding alkyl bromide.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of an alkyl bromide using PBr₃.
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the alcohol in an ice bath in a round-bottom flask equipped with a stir bar and an addition funnel.
-
Slowly add PBr₃ (0.33 equivalents) to the alcohol via the addition funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Carefully pour the reaction mixture over ice in a beaker.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alkyl bromide by distillation.
Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Workflow Diagram:
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
Sonogashira Coupling of an Aryl Bromide
The following is a general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne.
Workflow Diagram:
Caption: Experimental workflow for a Sonogashira coupling reaction.
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), palladium catalyst (0.02 mmol), CuI (0.04 mmol), and solvent.
-
Add the base (2.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or GC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
Conclusion
The bromide functional group is a cornerstone of modern organic synthesis, offering a gateway to a vast array of molecular transformations. Its predictable reactivity in nucleophilic substitution, elimination, and cross-coupling reactions makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of the principles governing its reactivity, as outlined in this guide, is essential for the efficient and rational design of novel therapeutics. The continued development of new methodologies for the formation and manipulation of carbon-bromine bonds will undoubtedly lead to further advancements in the synthesis of complex and biologically active molecules.
References
An In-Depth Technical Guide to Bromo-PEG6-bromide for Researchers and Drug Development Professionals
Introduction
Bromo-PEG6-bromide is a homobifunctional crosslinking reagent belonging to the polyethylene glycol (PEG) family of compounds. Its structure features a central hexaethylene glycol (PEG6) chain with a bromine atom at each terminus. The bromine atoms serve as reactive sites, making this compound a versatile tool for a variety of applications in research and drug development. The hydrophilic nature of the PEG chain enhances the solubility of molecules to which it is conjugated, a desirable property in many biological applications. This guide provides a comprehensive overview of this compound, including its chemical properties, common applications with experimental protocols, and key characterization data.
Core Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₂₈Br₂O₆ | [1] |
| Molecular Weight | 452.18 g/mol | |
| CAS Number | 72713-23-6 | |
| Appearance | Pale Yellow or Colorless Oily Liquid | [2] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C for long-term storage |
Key Applications and Experimental Protocols
The utility of this compound stems from the reactivity of its terminal bromine atoms, which are good leaving groups in nucleophilic substitution reactions. This allows for the covalent attachment of the PEG linker to various nucleophiles, such as amines and thiols.
Bioconjugation via Nucleophilic Substitution
This compound is widely used to conjugate biomolecules such as proteins, peptides, and antibodies. This process, known as PEGylation, can improve the therapeutic properties of these molecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.
This protocol describes a general procedure for the alkylation of a primary amine with this compound. This reaction results in the formation of a secondary amine. It is important to note that the product of this reaction is also a nucleophile and can react further, potentially leading to a mixture of products. To favor mono-alkylation, an excess of the amine can be used.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a peptide or small molecule)
-
Anhydrous Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Sodium Iodide (optional, to enhance reactivity)
-
Reaction vessel
-
Stirring apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
In a clean, dry reaction vessel, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base, DIPEA (2.0-3.0 equivalents), to the solution and stir for 15 minutes at room temperature.
-
In a separate vial, dissolve this compound (0.5 equivalents to favor mono-alkylation of the PEG chain on both ends) in a minimal amount of anhydrous DMF.
-
Slowly add the this compound solution to the stirring amine solution.
-
If the reaction is sluggish, a catalytic amount of sodium iodide can be added to in situ generate the more reactive iodo-PEG derivative.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be quenched with water and the product extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product should be purified using an appropriate method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
This protocol outlines a general method for the reaction of this compound with a thiol-containing molecule. This reaction forms a stable thioether bond and is often more specific than the reaction with amines.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., a cysteine-containing peptide)
-
Anhydrous DMF or a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5)
-
A non-nucleophilic base (e.g., DIPEA or a mild inorganic base like potassium carbonate)
-
Reaction vessel
-
Stirring apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF or a suitable buffer under an inert atmosphere.
-
If using an organic solvent, add a base such as DIPEA (2.0 equivalents) to deprotonate the thiol and form the more nucleophilic thiolate. If using a buffer, the pH should be sufficiently basic to deprotonate the thiol.
-
In a separate vial, dissolve this compound (0.5 equivalents for mono-alkylation) in a minimal amount of the same solvent.
-
Slowly add the this compound solution to the stirring thiol solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be isolated by quenching the reaction, followed by extraction and purification as described in the amine protocol.
Linker for Proteolysis Targeting Chimeras (PROTACs)
This compound serves as a versatile building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in a PROTAC connects the ligand that binds to the target protein to the ligand that binds the E3 ligase. The length and flexibility of the PEG chain are critical for the efficacy of the PROTAC.
The synthesis of a PROTAC using a PEG linker typically involves a multi-step process where the this compound is first functionalized with an orthogonal reactive group (e.g., an azide or an alkyne for click chemistry, or a protected amine or carboxylic acid for amide bond formation) before being sequentially coupled to the two ligands.
Visualizing Workflows and Pathways
Reaction of this compound with a Nucleophile
References
An In-Depth Technical Guide to PEGylation with Bromo-PEG6-bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PEGylation utilizing Bromo-PEG6-bromide, a homobifunctional PEGylating agent. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively employ this reagent in their work. This document details the core principles of PEGylation, the specific reaction mechanisms of this compound, experimental protocols for conjugation and analysis, and the impact of PEGylation on the physicochemical and biological properties of molecules. The information is presented to facilitate practical application and deeper understanding of this important bioconjugation technique.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small drug. This bioconjugation technique is a widely adopted strategy in drug development to enhance the therapeutic properties of various agents.[1][2][3] The hydrophilic and flexible nature of the PEG polymer imparts several advantageous characteristics to the conjugated molecule.
Key Benefits of PEGylation:
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its rate of renal clearance, leading to a longer presence in the bloodstream.[4]
-
Increased Stability: PEG chains can shield the conjugated molecule from enzymatic degradation and proteolysis, thereby enhancing its stability in biological environments.[1]
-
Reduced Immunogenicity: The PEG linker can mask antigenic sites on the surface of therapeutic proteins, diminishing the likelihood of an immune response.
-
Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs and proteins.
This compound is a specific type of PEGylating agent featuring a six-unit ethylene glycol chain with bromine atoms at both ends. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, making it a versatile tool for bioconjugation.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₈Br₂O₆ | |
| Molecular Weight | 452.18 g/mol | |
| Appearance | Liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in aqueous and organic solvents | |
| Storage Conditions | -20°C for long-term stability |
Mechanism of Action: Nucleophilic Substitution
The primary reaction mechanism for PEGylation with this compound is nucleophilic substitution. In this reaction, a nucleophile, which is an electron-rich species, attacks the carbon atom bonded to the bromine. The carbon-bromine bond cleaves, and the bromide ion acts as a leaving group, resulting in the formation of a new covalent bond between the PEG linker and the nucleophilic molecule.
Common nucleophilic functional groups found in biomolecules that can react with this compound include:
-
Thiols (from Cysteine residues): The sulfhydryl group of cysteine is a potent nucleophile and readily reacts with bromo-PEG derivatives to form a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.
-
Amines (from Lysine residues and the N-terminus): Primary amines are also common targets for PEGylation. The reaction with bromo-PEG derivatives is typically carried out at a pH between 7 and 9.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Bromo-PEG6-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. Bromo-PEG6-bromide is a versatile bifunctional linker that provides a flexible six-unit PEG chain and two reactive bromide groups for conjugation to the POI and E3 ligase ligands. These application notes provide detailed protocols and guidance for the synthesis of PROTACs utilizing a this compound linker, with a focus on targeting the well-characterized epigenetic reader protein, BRD4.
Data Presentation
Table 1: Representative Yields and Purity for BRD4 PROTAC Synthesis Steps
| Step | Reaction | Linker Type | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Nucleophilic Substitution | Bromo-PEG-Amine | JQ1 | JQ1-PEG-Amine | 60-80 | >95 |
| 2 | Amide Coupling | JQ1-PEG-Amine | Pomalidomide | JQ1-PEG-Pomalidomide | 40-60 | >98 (after HPLC) |
| 3 | One-pot Synthesis | Bromo-PEG-derivative | JQ1, Pomalidomide | JQ1-PEG-Pomalidomide | 30-50 | >98 (after HPLC) |
Note: Yields and purity are dependent on specific reaction conditions, purification methods, and the nature of the ligands.
Table 2: Biological Activity of Representative BRD4-Targeting PROTACs with PEG Linkers
| PROTAC | Linker Length (atoms) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | 11 | Thalidomide | 8 | >95 | MV4-11 |
| ARV-825 | 13 | Pomalidomide | <1 | >90 | RS4;11 |
| MZ1 | 12 | VHL | 26 | ~90 | HeLa |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key indicators of PROTAC potency and efficacy. These values can vary significantly based on the cell line, treatment time, and specific assay conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a BRD4-targeting PROTAC using a bromo-PEG linker. These may require optimization for specific ligands and reaction scales.
Protocol 1: Synthesis of JQ1-PEG-E3 Ligase Ligand PROTAC
This protocol outlines a two-step synthesis involving the initial attachment of the linker to the BRD4 inhibitor JQ1, followed by coupling to the E3 ligase ligand, pomalidomide.
Step 1: Synthesis of JQ1-PEG-amine Intermediate
This step involves the nucleophilic substitution of a bromide on a PEG linker with the phenolic hydroxyl group of JQ1. A bromo-PEG-amine linker is used as an example.
-
Reagents and Materials:
-
(+)-JQ1
-
Bromo-PEG6-amine
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Bromo-PEG6-amine (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG6-amine intermediate.
-
Step 2: Synthesis of the Final PROTAC (JQ1-PEG-Pomalidomide)
This step involves the amide coupling of the JQ1-PEG-amine intermediate with pomalidomide.
-
Reagents and Materials:
-
JQ1-PEG6-amine intermediate (from Step 1)
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Preparative HPLC system
-
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the JQ1-PEG6-amine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Protocol 2: Western Blotting for BRD4 Degradation
This protocol describes a standard method to assess the degradation of BRD4 in cells treated with the synthesized PROTAC.
-
Reagents and Materials:
-
Cell line expressing BRD4 (e.g., MV4-11, HeLa)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (and a vehicle control) for a desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of BRD4 degradation relative to the loading control.
-
Mandatory Visualization
BRD4 Signaling Pathway
Caption: BRD4 signaling and PROTAC-mediated degradation pathway.
Experimental Workflow for PROTAC Synthesis
Application Notes and Protocols for Bromo-PEG6-bromide as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Bromo-PEG6-bromide is a hydrophilic, flexible linker that offers several advantages in ADC development. The polyethylene glycol (PEG) spacer enhances the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, and can improve the overall pharmacokinetic properties of the conjugate. The terminal bromide groups serve as reactive handles for conjugation to the antibody, typically through nucleophilic substitution with thiol groups generated from the reduction of interchain disulfide bonds.
These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound as a linker, as well as methods for evaluating their in vitro and in vivo efficacy.
Data Presentation
The following tables summarize key quantitative data for ADCs synthesized with PEG linkers of varying lengths. This data provides a comparative overview of how the PEG chain length can impact the physicochemical and biological properties of an ADC.
Table 1: Physicochemical Properties of PEGylated ADCs
| Linker | Average DAR¹ | % Monomer (SEC-HPLC)² |
| Non-PEGylated Control | 3.5 | >95% |
| Bromo-PEG2-bromide | ~3.8 | >95% |
| This compound | ~4.0 | >95% |
| Bromo-PEG12-bromide | ~4.2 | >95% |
| Bromo-PEG24-bromide | ~4.5 | >90% |
¹Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs. ²Size-Exclusion Chromatography (SEC-HPLC) is used to assess the purity and aggregation of the ADC.
Table 2: In Vitro Efficacy of PEGylated ADCs
| Linker | Payload | Target Cell Line | IC₅₀ (nM)³ |
| Non-PEGylated Control | MMAE | HER2+ (SK-BR-3) | 0.5 |
| Bromo-PEG2-bromide | MMAE | HER2+ (SK-BR-3) | 0.7 |
| This compound | MMAE | HER2+ (SK-BR-3) | 1.0 |
| Bromo-PEG12-bromide | MMAE | HER2+ (SK-BR-3) | 1.5 |
| Bromo-PEG24-bromide | MMAE | HER2+ (SK-BR-3) | 2.5 |
³The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Table 3: In Vivo Properties of PEGylated ADCs
| Linker | Plasma Half-life (t½, hours)⁴ | Tumor Growth Inhibition (%)⁵ |
| Non-PEGylated Control | ~100 | 60 |
| Bromo-PEG2-bromide | ~120 | 65 |
| This compound | ~150 | 75 |
| Bromo-PEG12-bromide | ~180 | 85 |
| Bromo-PEG24-bromide | ~200 | 80 |
⁴Pharmacokinetic parameters are crucial for determining the dosing regimen of a therapeutic. ⁵Tumor growth inhibition is a measure of the in vivo efficacy of the ADC in a mouse xenograft model.
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Equilibrate the mAb to room temperature.
-
Adjust the mAb concentration to 5-10 mg/mL with conjugation buffer.
-
Add TCEP to the mAb solution to a final molar excess of 2-5 equivalents per antibody. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately remove excess TCEP using a pre-equilibrated desalting spin column according to the manufacturer's instructions.
-
The reduced antibody is now ready for conjugation.
Protocol 2: Conjugation of Bromo-PEG6-Drug to Reduced Antibody
This protocol details the conjugation of a pre-formed Bromo-PEG6-payload to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Bromo-PEG6-payload dissolved in an organic co-solvent (e.g., DMSO or DMA) at a concentration of 10-20 mM
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Quenching solution (e.g., 100 mM N-acetylcysteine in PBS)
Procedure:
-
Cool the reduced antibody solution on ice.
-
Slowly add the Bromo-PEG6-payload solution to the antibody solution with gentle stirring. A molar excess of 1.5 to 3-fold of the bromo-PEG-payload per generated thiol group is recommended as a starting point. The final concentration of the organic co-solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at 4°C for 12-18 hours with gentle mixing. Protect the reaction from light.
-
Quench the reaction by adding the quenching solution to a final concentration of 1 mM and incubate for 30 minutes at room temperature.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecule impurities.
Protocol 3: Characterization of the ADC
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).
Materials:
-
Purified ADC
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20-50 µg of the ADC onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the absorbance at 280 nm.
-
Quantify the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a cell-based assay to determine the potency of the ADC.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of ADC or control antibody.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Protocol 5: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a typical study to evaluate the anti-tumor activity of the ADC in vivo.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Human tumor cell line that expresses the target antigen
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.
-
Allow the tumors to grow to an average volume of 100-200 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Administer the ADC or controls intravenously (IV) at the specified dosing schedule.
-
Measure tumor volume using calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of an ADC using a this compound linker.
Caption: Signaling pathway of an MMAE-payload ADC leading to apoptosis.
Caption: Signaling pathway of a PBD-payload ADC leading to apoptosis.
Application Notes and Protocols for the Reaction of Bromo-PEG6-bromide with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reaction of Bromo-PEG6-bromide with primary amines. This chemical transformation is a cornerstone of bioconjugation and drug delivery, enabling the covalent attachment of polyethylene glycol (PEG) chains to molecules of interest, thereby enhancing their solubility, stability, and pharmacokinetic profiles.
Introduction
This compound is a homobifunctional PEGylation reagent featuring a hexaethylene glycol spacer flanked by two bromide functional groups. The bromide serves as an effective leaving group in nucleophilic substitution reactions, making it particularly suitable for reaction with primary amines.[1] This reaction results in the formation of a stable secondary amine linkage, covalently attaching the PEG spacer to the target molecule.
The primary applications for this reaction include:
-
Bioconjugation: Linking proteins, peptides, or oligonucleotides to enhance their therapeutic properties.
-
Drug Delivery: As a component in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems.
-
Surface Modification: Functionalizing surfaces of nanoparticles, beads, and other materials to improve biocompatibility and reduce non-specific binding.
Reaction Mechanism and Kinetics
The reaction of this compound with a primary amine proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This leads to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.
It is important to note that the resulting secondary amine is also nucleophilic and can react with another molecule of this compound, potentially leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[2][3] To favor mono-alkylation, it is recommended to use a large excess of the primary amine relative to the this compound.[4]
The reaction rate is influenced by several factors, including:
-
pH: The reaction is typically carried out under neutral to slightly basic conditions (pH 7-9) to ensure the primary amine is in its deprotonated, nucleophilic state.[5]
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve both the PEG reagent and the amine-containing molecule.
-
Temperature: The reaction can often proceed at room temperature, although gentle heating may be required to increase the reaction rate.
-
Stoichiometry: The molar ratio of the reactants is crucial to control the extent of PEGylation and minimize side products.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the reaction of this compound with a primary amine. Please note that these are general guidelines, and optimization is often necessary for specific applications.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1 equivalent | |
| Primary Amine | 10-50 fold molar excess | A large excess of the amine helps to minimize di- and tri-alkylation. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| pH | 7.0 - 9.0 | Maintains the amine in its nucleophilic form. |
| Temperature | Room Temperature (20-25°C) to 50°C | Higher temperatures can increase the reaction rate but may also promote side reactions. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS). |
| Expected Outcome | ||
| Yield | 60 - 90% | Yields are highly dependent on the specific amine and reaction conditions. |
| Purity | >95% after purification | Purification is necessary to remove excess amine and any side products. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Small Molecule Primary Amine
This protocol describes a general procedure for the conjugation of a small molecule containing a primary amine with this compound.
Materials:
-
This compound
-
Amine-containing small molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Non-amine containing buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching reagent (e.g., Tris buffer or glycine solution)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Purification system (e.g., preparative HPLC or flash chromatography)
Procedure:
-
Dissolution of Reactants:
-
In a clean, dry reaction vessel, dissolve the amine-containing small molecule in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
In a separate vial, prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
-
Reaction Initiation:
-
With gentle stirring, add the desired molar excess of the primary amine solution to the reaction vessel.
-
Add the this compound stock solution to the amine solution. The final concentration of the reactants will depend on the specific application.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 4-24 hours with continuous stirring.
-
Monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reaction Quenching:
-
Once the reaction is complete, quench any unreacted this compound by adding a quenching reagent (e.g., a small amount of Tris buffer or glycine solution).
-
-
Purification:
-
Purify the PEGylated product from the reaction mixture using a suitable technique such as preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography to remove excess amine, unreacted PEG, and any side products.
-
-
Characterization:
-
Characterize the purified product by analytical techniques such as NMR, and Mass Spectrometry to confirm its identity and purity.
-
Protocol for the PEGylation of a Protein with this compound
This protocol provides a general guideline for the PEGylation of a protein using this compound, targeting primary amine groups on lysine residues or the N-terminus.
Materials:
-
This compound
-
Protein of interest
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
-
Dialysis or ultrafiltration device
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).
-
-
PEG Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
PEGylation Reaction:
-
Slowly add the this compound stock solution to the protein solution while gently stirring. A 10-50 fold molar excess of the PEG reagent over the protein is a common starting point. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation. The optimal time and temperature should be determined empirically for each specific protein.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by dialysis or diafiltration using an appropriate molecular weight cutoff membrane.
-
Separate the PEGylated protein from the un-PEGylated protein and potential aggregates using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
-
Analysis:
-
Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and estimate the degree of PEGylation.
-
Further characterization can be performed using techniques like MALDI-TOF mass spectrometry and analytical SEC.
-
Visualizations
Caption: SN2 reaction mechanism of a primary amine with this compound.
Caption: General experimental workflow for the reaction.
References
- 1. Br-PEG-Br, Bromo-PEG-Bromide - Biopharma PEG [biochempeg.com]
- 2. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for the Characterization of Bromo-PEG6-bromide Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG6-bromide is a homobifunctional crosslinker leveraging a hexaethylene glycol (PEG6) spacer. The terminal bromide groups are excellent leaving groups for nucleophilic substitution reactions, making this reagent valuable for conjugating various molecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a desirable property in many biological applications. Accurate characterization of this linker and its conjugates is critical to ensure purity, identity, and consistency in research and drug development. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary analytical technique for this purpose. Due to the lack of a significant UV chromophore in the PEG backbone, detection methods such as Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) are often preferred over standard UV detection.[1][2][3]
Principle of Separation by RP-HPLC
Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water and a polar organic solvent like acetonitrile or methanol.[2] For PEG compounds, retention time generally increases with the length of the PEG chain.[4] Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the timely elution of all components.
Experimental Protocols
Protocol 1: Analytical RP-HPLC with ELSD
This protocol provides a general method for the analytical characterization of this compound and its conjugates.
1. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Nebulizer Temp | 30 °C |
| ELSD Evaporator Temp | 50 °C |
| ELSD Gas Flow | 1.5 SLM (Nitrogen) |
3. Data Analysis:
-
The primary peak in the chromatogram should correspond to the this compound.
-
Assess the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
-
Retention time can be used for identification, although it may vary between different HPLC systems and columns.
Protocol 2: HPLC with Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is designed to confirm the molecular weight of the this compound.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1.
2. HPLC-MS System and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or similar |
| MS System | Agilent 6545XT AdvanceLink Q-TOF or similar |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100-1000 m/z |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
3. Data Analysis:
-
Extract the mass spectrum corresponding to the main chromatographic peak.
-
The expected mass for this compound (C₁₄H₂₈Br₂O₆) is approximately 452.0 g/mol . Look for the corresponding [M+H]⁺ or [M+Na]⁺ ions.
-
The presence of two bromine atoms will result in a characteristic isotopic pattern with peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio, which is a key indicator for dibrominated compounds.
Data Presentation
Table 1: Expected HPLC-MS Results for this compound
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) | Expected Adducts [M+H]⁺, [M+Na]⁺ (m/z) | Key Isotopic Pattern |
| This compound | C₁₄H₂₈Br₂O₆ | 450.0250 | 451.0328, 473.0148 | 1:2:1 ratio for M, M+2, M+4 |
Table 2: Example HPLC Parameters for Analysis
| Parameter | Method 1 (ELSD) | Method 2 (MS) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Water/Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% Acetonitrile in 20 min | 10-90% Acetonitrile in 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detector | ELSD | Mass Spectrometer |
Visualization of Workflows and Concepts
Caption: Experimental workflow for HPLC characterization.
Caption: Role of this compound in conjugation.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Modified with Bromo-PEG6-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can enhance protein stability, increase solubility, prolong circulation half-life, and reduce immunogenicity. Bromo-PEG6-bromide is a homobifunctional crosslinking reagent containing a hexaethylene glycol spacer, offering a defined length for conjugating to proteins. The terminal bromine atoms serve as reactive sites for nucleophilic substitution, particularly with the thiol groups of cysteine residues, forming stable thioether bonds.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of proteins modified with this compound. The methodologies described herein are essential for confirming covalent modification, identifying modification sites, and quantifying the extent of PEGylation, which are critical quality attributes in the development of biotherapeutics.
Principle of this compound Modification
This compound reacts with nucleophilic functional groups on proteins. The primary target for alkylation is the sulfhydryl group of cysteine residues due to its high nucleophilicity. The reaction proceeds via an SN2 mechanism where the thiol group attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage. Given that this compound has two reactive ends, it can potentially be used for intramolecular crosslinking (linking two cysteines within the same protein) or intermolecular crosslinking (linking two different protein molecules). However, by controlling the stoichiometry of the reagent, it can be used to modify single cysteine residues.
Experimental Protocols
Protocol 1: Cysteine-Directed PEGylation of a Target Protein
This protocol outlines the steps for the covalent modification of cysteine residues in a target protein with this compound.
Materials:
-
Target protein with at least one accessible cysteine residue
-
This compound
-
Reduction buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM Dithiothreitol (DTT)
-
Alkylation buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching solution: 1 M L-cysteine in water
-
Desalting columns (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Protein Reduction:
-
Dissolve the target protein in the reduction buffer to a final concentration of 1-5 mg/mL.
-
Incubate the solution at 37°C for 1 hour to ensure complete reduction of any disulfide bonds.
-
-
Buffer Exchange:
-
Remove the DTT by buffer exchange into the alkylation buffer using a desalting column according to the manufacturer's instructions. This step is critical as residual DTT will compete with the protein's cysteines for the this compound.
-
-
Alkylation Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent like DMSO or DMF.
-
Add a 10-fold molar excess of this compound to the protein solution.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation. The reaction can also be performed overnight at 4°C.
-
-
Quenching:
-
To stop the reaction, add the quenching solution to a final concentration of 100 mM. This will react with any excess this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove excess reagents and byproducts by another round of buffer exchange or dialysis into a suitable storage buffer (e.g., PBS).
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis (Bottom-Up Proteomics)
This protocol describes the preparation of the this compound modified protein for analysis by LC-MS/MS to identify the site of modification.
Materials:
-
PEGylated protein sample from Protocol 1
-
Denaturation/Reduction Buffer: 8 M Urea in 100 mM Ammonium Bicarbonate, with 10 mM DTT
-
Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 100 mM Ammonium Bicarbonate
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 0.1% Trifluoroacetic Acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Denaturation and Reduction:
-
To 100 µg of the PEGylated protein, add the denaturation/reduction buffer to a final volume of 100 µL.
-
Incubate at 56°C for 30 minutes. This step ensures the protein is unfolded and any remaining disulfide bonds are reduced.
-
-
Alkylation of Unmodified Cysteines:
-
Cool the sample to room temperature.
-
Add 20 µL of the iodoacetamide solution and incubate in the dark at room temperature for 30 minutes. This step blocks any cysteine residues that were not modified by the this compound.
-
-
Dilution and Digestion:
-
Dilute the sample 10-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by adding TFA to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Reconstitution:
-
Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 3: Mass Spectrometry Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-40% B over 60 minutes
-
Flow Rate: 300 nL/min
-
MS1 Scan Range: m/z 350-1800
-
MS/MS: Data-dependent acquisition of the top 10 most intense precursor ions.
-
Fragmentation: Higher-energy C-trap dissociation (HCD)
Data Analysis:
-
Search the MS/MS data against the protein sequence database using a search engine like Mascot, Sequest, or MaxQuant.
-
Specify the following variable modifications in the search parameters:
-
Carbamidomethylation of cysteine (+57.021 Da)
-
Modification by one end of this compound on cysteine. The mass of the PEG6 moiety is C12H24O6, which is 264.162 Da. After reaction with a thiol, one bromine is lost and a hydrogen from the thiol is lost, while the other bromine remains. The mass of the added moiety is C12H24O6Br, which is 343.081 Da.
-
Potential oxidation of methionine (+15.995 Da).
-
Data Presentation
The quantitative data from the mass spectrometry analysis can be summarized to provide a clear overview of the modification.
Table 1: Mass Shift upon Modification of a Cysteine-Containing Peptide
| Peptide Sequence | Theoretical Monoisotopic Mass (Unmodified) | Observed Monoisotopic Mass (Modified) | Mass Difference (Observed - Theoretical) | Calculated Mass of Bromo-PEG6 adduct (C12H24O6Br) |
| TPEVTCVVVDVSHEDPEVQFK | 2374.12 Da | 2717.20 Da | 343.08 Da | 343.081 Da |
Table 2: Quantitative Analysis of Modification Efficiency
| Peptide Sequence | Peak Area (Unmodified Peptide) | Peak Area (Modified Peptide) | % Modification |
| TPEVTCVVVDVSHEDPEVQFK | 1.2 x 107 | 8.5 x 107 | 87.6% |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the analysis of a protein modified with this compound is depicted below.
Caption: Experimental workflow for this compound modification and MS analysis.
Signaling Pathway Example: Inhibition of a Kinase by Cysteine Modification
This compound can be used as a tool to investigate the role of specific cysteine residues in protein function. For example, if a kinase has a reactive cysteine in its active site, modification with this compound could inhibit its activity. This can be used to study signaling pathways regulated by this kinase.
Caption: Inhibition of a kinase signaling pathway by cysteine modification.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the successful modification and mass spectrometric analysis of proteins with this compound. Careful execution of these methods will enable researchers to confidently characterize their PEGylated protein products, ensuring the desired modification has been achieved and providing critical data for the advancement of their research and drug development programs. The ability to precisely identify the site and extent of PEGylation is paramount for understanding the structure-function relationship of the modified protein and for ensuring product consistency and quality.
Bromo-PEG6-bromide: Application Notes and Protocols for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG6-bromide is a homobifunctional crosslinker that plays a pivotal role in the development of advanced targeted drug delivery systems. This polyethylene glycol (PEG) derivative features a six-unit PEG chain flanked by reactive bromide groups at both ends. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal bromides serve as versatile handles for conjugation to various biomolecules and drug payloads through nucleophilic substitution reactions. These characteristics make this compound an attractive linker for constructing antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles for targeted therapy.
Chemical Properties and Specifications
A clear understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery research.
| Property | Value | Reference(s) |
| Chemical Name | 1,20-dibromo-3,6,9,12,15,18-hexaoxaicosane | [1] |
| Synonyms | Br-PEG6-Br, Bis(bromo)-PEG6 | |
| CAS Number | 72713-23-6 | |
| Molecular Formula | C14H28Br2O6 | [1] |
| Molecular Weight | 452.18 g/mol | [1] |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents | |
| Purity | Typically ≥95% | |
| Storage Conditions | Store at -20°C for long-term stability |
Applications in Targeted Drug Delivery
The bifunctional nature of this compound allows for its use as a flexible linker to connect a targeting moiety (e.g., an antibody, peptide, or small molecule) to a therapeutic agent.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the efficiency of ternary complex formation. This compound can be used as a building block for PROTAC synthesis, connecting the target protein binder to the E3 ligase ligand.
Illustrative Workflow for PROTAC Synthesis using this compound
Caption: General workflow for synthesizing a PROTAC using this compound.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound can be used to link a cytotoxic payload to an antibody. The bromide groups can react with nucleophilic residues on the antibody, such as the thiol groups of cysteine residues, which can be made available by reducing interchain disulfide bonds. The other end of the linker is conjugated to the drug molecule. The PEG spacer can help to improve the solubility and stability of the ADC.
Nanoparticle Surface Modification
This compound can be employed to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) for targeted drug delivery. One end of the linker can be attached to the nanoparticle surface, while the other end can be conjugated to a targeting ligand (e.g., folate, transferrin, or a peptide). This surface modification can improve the nanoparticle's biocompatibility, circulation time, and targeting efficiency.[2][3]
Logical Relationship of Nanoparticle Functionalization
Caption: Conceptual diagram of nanoparticle surface functionalization.
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of targeted drug delivery systems. The specific reaction conditions (e.g., solvent, temperature, reaction time, and purification methods) should be optimized for each specific application.
Protocol 1: General Procedure for Conjugation to a Nucleophilic Molecule (e.g., Amine-Containing Drug or Ligand)
This protocol describes a typical nucleophilic substitution reaction between this compound and a molecule containing a primary amine.
Materials:
-
Amine-containing molecule (e.g., drug, targeting ligand)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
Dissolution: Dissolve the amine-containing molecule (1 equivalent) and a slight excess of this compound (1.1 to 1.5 equivalents) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture. The base acts as a proton scavenger.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS, to determine the consumption of the starting materials and the formation of the desired product.
-
Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.
-
Purification: The desired mono-substituted product (Molecule-PEG6-Br) is purified from the reaction mixture using an appropriate chromatographic technique, such as preparative reverse-phase HPLC.
-
Characterization: The identity and purity of the purified product should be confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.
Protocol 2: Sequential Conjugation for Bifunctional Linkage
This protocol outlines the steps for creating a conjugate linking two different molecules (Molecule A and Molecule B) using this compound.
Step A: Synthesis of the Mono-substituted Intermediate (Molecule A-PEG6-Br)
-
Follow Protocol 1 to conjugate "Molecule A" (containing a nucleophile) to this compound.
-
Carefully purify the mono-substituted intermediate (Molecule A-PEG6-Br) to remove any unreacted this compound and di-substituted product (Molecule A-PEG6-Molecule A).
Step B: Conjugation of the Second Molecule (Molecule B)
-
Dissolution: Dissolve the purified mono-substituted intermediate (Molecule A-PEG6-Br) (1 equivalent) and "Molecule B" (containing a nucleophile, 1.1-1.5 equivalents) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the second substitution. Monitor the reaction by LC-MS.
-
Purification: Purify the final conjugate (Molecule A-PEG6-Molecule B) using preparative HPLC.
-
Characterization: Confirm the structure and purity of the final product using analytical HPLC, mass spectrometry, and NMR.
Data Presentation (Illustrative Examples)
While specific quantitative data for drug delivery systems utilizing this compound is not extensively available in peer-reviewed literature, the following tables illustrate how such data would be presented.
Table 1: Characterization of a Hypothetical PROTAC using a this compound Linker
| Parameter | Value | Method of Analysis |
| Purity | >98% | RP-HPLC |
| Molecular Weight (Observed) | [Expected MW + H]+ | ESI-MS |
| Target Protein Binding (Kd) | [Value] nM | SPR / ITC |
| E3 Ligase Binding (Kd) | [Value] nM | SPR / ITC |
| Cell Permeability (Papp) | [Value] x 10^-6 cm/s | PAMPA |
Table 2: In Vitro Efficacy of a Hypothetical ADC with a this compound Linker
| Cell Line | Target Expression | IC50 (nM) |
| Cell Line A | High | [Value] |
| Cell Line B | Low | [Value] |
| Cell Line C | Negative | >1000 |
Table 3: Pharmacokinetic Properties of a Hypothetical Functionalized Nanoparticle
| Parameter | Unmodified Nanoparticle | PEG6-Functionalized Nanoparticle |
| Half-life (t1/2) | [Value] hours | [Value] hours |
| AUC (0-inf) | [Value] µgh/mL | [Value] µgh/mL |
| Clearance | [Value] mL/h/kg | [Value] mL/h/kg |
| Volume of Distribution | [Value] L/kg | [Value] L/kg |
Signaling Pathway Visualization
The following is a hypothetical signaling pathway that could be targeted by a drug delivered via a this compound-based system. For instance, a PROTAC targeting a kinase involved in a cancer proliferation pathway.
Hypothetical Kinase Degradation Pathway
Caption: PROTAC-mediated degradation of a target kinase to inhibit cancer cell proliferation.
Conclusion
This compound is a valuable and versatile tool for the construction of targeted drug delivery systems. Its well-defined structure, hydrophilicity, and bifunctional reactivity allow for the rational design and synthesis of complex bioconjugates. While detailed, specific examples in the peer-reviewed literature are limited, the fundamental chemical principles and the general protocols outlined here provide a strong foundation for researchers to explore the potential of this compound in developing novel and effective targeted therapies. Further research and publication of specific applications will be crucial to fully elucidate the potential and optimize the use of this promising linker.
References
Troubleshooting & Optimization
Technical Support Center: Bromo-PEG6-bromide Conjugation Reactions
Welcome to the technical support center for Bromo-PEG6-bromide conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound reaction?
This compound is a homobifunctional crosslinker. The bromide (Br) is an excellent leaving group, making the terminal carbons susceptible to nucleophilic substitution by electron-rich groups.[1] This reagent is typically used to react with thiol (sulfhydryl) groups present in cysteine residues of proteins or peptides. The reaction is a bimolecular nucleophilic substitution (SN2), where the sulfur atom of the thiol group attacks one of the terminal carbons of the PEG linker, displacing the bromide and forming a stable thioether bond.[2][3]
Q2: My conjugation yield is very low. What are the most common causes?
Low yield in PEGylation reactions can stem from several factors. For a homobifunctional linker like this compound, the primary culprits are often related to suboptimal reaction conditions that favor side reactions, poor quality of reagents, or issues with the target molecule itself. The most significant challenge is often the formation of intermolecular cross-links, which leads to aggregation and precipitation of the protein, thereby reducing the yield of the desired mono-PEGylated product.
Q3: I am observing significant precipitation/aggregation in my reaction. Why is this happening and how can I prevent it?
Aggregation is a common issue when using homobifunctional crosslinkers like this compound.[4] Since the PEG linker has two reactive bromide groups, once one end has reacted with a protein, the other end can react with a second protein molecule. This leads to the formation of large, cross-linked protein aggregates, which are often insoluble and precipitate out of solution.
To prevent aggregation:
-
Optimize the Molar Ratio: This is the most critical parameter. A high molar excess of the this compound linker can increase the likelihood of multiple PEG molecules attaching to a single protein or, more commonly, one PEG linker bridging two protein molecules. It is crucial to empirically determine the optimal molar ratio of the PEG linker to your target molecule to favor the formation of the mono-conjugated product.[4] Start with a low molar excess and incrementally increase it.
-
Control Protein Concentration: The concentration of your target protein can influence whether intramolecular (within the same molecule, if multiple thiols are present) or intermolecular (between different molecules) crosslinking is favored. Lowering the protein concentration can sometimes reduce the chances of intermolecular cross-linking.
-
Reaction Time: Shortening the incubation time can help to reduce the extent of the cross-linking reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Inactive this compound: The reagent may have degraded due to improper storage (e.g., exposure to moisture). | - Store the reagent at -20°C, protected from moisture. - Use a fresh vial of the reagent if degradation is suspected. |
| 2. Inaccessible or Oxidized Thiol Groups: The target thiol groups on your protein may be buried within the protein's structure or may have formed disulfide bonds, rendering them unreactive. | - Ensure your protein is properly folded and the target cysteine is accessible. - If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP. Crucially, the reducing agent must be completely removed (e.g., via a desalting column) before adding the this compound, as it will react with the linker. | |
| 3. Suboptimal Reaction pH: The reaction rate of alkyl halides with thiols is pH-dependent. The thiol group needs to be in its more nucleophilic thiolate form (R-S⁻). | - The pKa of a cysteine thiol is around 8.5. The reaction is typically more efficient at a pH between 7.0 and 8.5. - Perform a pH optimization study for your specific protein. | |
| Significant Aggregation / Precipitation | 1. High Degree of Intermolecular Cross-linking: The molar ratio of this compound to the protein is too high, leading to the formation of large, insoluble aggregates. | - Systematically decrease the molar ratio of the PEG linker to your protein. Start with a 1:1 or 2:1 molar ratio and analyze the results before increasing. - Monitor the reaction over time using techniques like SDS-PAGE to find the optimal endpoint before significant aggregation occurs. |
| 2. High Protein Concentration: Higher concentrations increase the probability of collision between molecules, favoring intermolecular cross-linking. | - Try reducing the concentration of your protein in the reaction mixture. | |
| Heterogeneous Product Mixture (multiple PEGylated species) | 1. Molar Ratio Too High: A high molar excess of the linker can lead to the formation of di-PEGylated or multi-PEGylated species if your protein has multiple reactive sites. | - Carefully control and optimize the stoichiometry of the reaction. A lower molar ratio of PEG to protein will favor mono-PEGylation. |
| 2. Multiple Reactive Sites: Your protein may have several cysteine residues with similar reactivity, leading to a mixture of products with PEG attached at different sites. | - If site-specificity is critical, consider protein engineering (site-directed mutagenesis) to ensure only one reactive cysteine is available. |
Data Presentation
Optimizing the molar ratio of the PEG linker to the protein is crucial for maximizing the yield of the desired mono-PEGylated product while minimizing the formation of di-PEGylated or multi-PEGylated species. The following table, adapted from a study on rhG-CSF PEGylation, illustrates how varying the molar ratio can significantly impact the product distribution. While the specific linker used in the study was mPEG-ALD, the principle of controlling stoichiometry to enhance the yield of the mono-conjugated product is directly applicable to reactions with this compound.
| Molar Ratio (PEG : Protein) | Reaction Time (hours) | Yield of Mono-PEGylated Protein (%) | Yield of Di-PEGylated Protein (%) |
| 3 : 1 | 2 | ~75% | ~5% |
| 3 : 1 | 3 | ~83% | ~4% |
| 5 : 1 | 2 | ~86% | ~2% |
| 5 : 1 | 3 | ~80% | ~2% |
Data adapted from Behi et al., International Journal of Biological Macromolecules, 2018. This data demonstrates that a higher molar ratio (5:1) combined with a shorter reaction time (2 hours) resulted in the highest yield of the desired mono-PEGylated product.
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a starting point for the conjugation reaction. Optimal conditions, particularly the molar ratio of PEG to protein, reaction time, and temperature, should be determined empirically for each specific protein.
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine residue)
-
This compound
-
Reaction Buffer: Thiol-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous DMSO or DMF (for dissolving the PEG linker)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or a solution of a thiol-containing compound like L-cysteine or mercaptoethanol.
-
Desalting columns for buffer exchange and purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).
-
If the protein's cysteine residues are present as disulfide bonds, they must be reduced first. Add a 10-fold molar excess of a reducing agent (e.g., TCEP) and incubate for 30 minutes at room temperature.
-
Crucial Step: Immediately remove the reducing agent using a desalting column equilibrated with the Reaction Buffer. This is critical as the reducing agent will react with the bromo-PEG linker.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution. It is recommended to start with a low molar excess (e.g., 2:1 to 5:1 PEG:protein) and optimize from there.
-
Mix gently and thoroughly.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light. The optimal time should be determined by monitoring the reaction progress (e.g., by taking aliquots at different time points and analyzing by SDS-PAGE).
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and consume any unreacted this compound, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove unreacted PEG linker, quenched linker, and any unreacted protein. Size Exclusion Chromatography (SEC) is often effective for separating the larger PEGylated protein from the smaller unreacted components. Ion Exchange Chromatography (IEX) may also be used to separate different PEGylated species.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation, determine the degree of PEGylation, and assess purity.
-
Mandatory Visualization
Caption: Reaction scheme for this compound conjugation.
Caption: Troubleshooting workflow for low yield conjugation.
References
- 1. PEGylation Products - Profacgen [profacgen.com]
- 2. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Bromo-PEG6-bromide in Bioconjugation
Welcome to the technical support center for Bromo-PEG6-bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in bioconjugation experiments, with a focus on potential side reactions with amino acids. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your PEGylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary target for this compound on a protein?
A1: The primary target for this compound is the thiol group (-SH) of cysteine residues. The sulfur atom in cysteine is a strong nucleophile and readily reacts with the electrophilic carbon of the bromo-group in an SN2 reaction to form a stable thioether bond.
Q2: Can this compound react with amino acids other than cysteine?
A2: Yes, under certain conditions, this compound can react with other nucleophilic amino acid side chains, leading to potential side products. The most common side reactions occur with methionine, histidine, and lysine. The N-terminal alpha-amino group of the protein can also be a site of PEGylation.
Q3: How does pH affect the selectivity of the PEGylation reaction?
A3: The pH of the reaction buffer is a critical parameter for controlling the selectivity of PEGylation with this compound. The reactivity of each nucleophilic amino acid side chain is dependent on its protonation state, which is governed by its pKa.
-
Cysteine: For efficient reaction with cysteine, the pH should be maintained around the pKa of the thiol group (~8.5) to ensure a significant population of the more nucleophilic thiolate anion (S-).
-
Lysine: The ε-amino group of lysine has a high pKa (~10.5). To minimize reactions with lysine, it is advisable to perform the PEGylation at a pH below 9.
-
N-terminus: The α-amino group at the N-terminus of a protein typically has a pKa between 7.6 and 8.0. At a pH in this range, selective N-terminal PEGylation can be favored over lysine modification.
-
Histidine: The imidazole side chain of histidine has a pKa of approximately 6-7. It can act as a nucleophile, especially at neutral or slightly basic pH.
Q4: What are the potential consequences of these side reactions?
A4: Side reactions can lead to a heterogeneous mixture of PEGylated products, with PEG chains attached at unintended sites. This can result in:
-
Reduced biological activity of the protein if the PEGylation occurs at or near the active site.
-
Difficulty in characterization and purification of the desired product.
-
Potential for increased immunogenicity of the conjugate.
Troubleshooting Guide
This guide addresses common issues encountered during PEGylation with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low PEGylation Efficiency | 1. Suboptimal pH: The pH is too low for efficient deprotonation of the target nucleophile (e.g., cysteine thiol).2. Reagent Instability: The this compound has hydrolyzed or degraded.3. Insufficient Molar Excess: The molar ratio of this compound to the protein is too low. | 1. Optimize pH: For cysteine targeting, ensure the pH is in the range of 7.5-8.5. For N-terminal targeting, a pH of 7.0-7.5 may be optimal.2. Use Fresh Reagent: Prepare a fresh solution of this compound immediately before use.3. Increase Molar Ratio: Increase the molar excess of the PEG reagent. A typical starting point is a 5 to 20-fold molar excess. |
| Multiple PEGylation Products (Over-PEGylation) | 1. High pH: The reaction pH is too high, leading to deprotonation and reaction with less nucleophilic sites like lysine.2. High Molar Excess: The concentration of this compound is too high.3. Prolonged Reaction Time: The reaction is allowed to proceed for too long, enabling reactions with weaker nucleophiles. | 1. Lower Reaction pH: Decrease the pH of the reaction buffer to increase selectivity for the intended target.2. Reduce Molar Ratio: Decrease the molar excess of the this compound.3. Optimize Reaction Time: Perform a time-course experiment to determine the optimal reaction time that maximizes the desired product while minimizing side products. |
| Reaction with Non-Cysteine Residues | 1. Reaction with Lysine: High pH (>9) and high molar excess of the PEG reagent.2. Reaction with Histidine: Reaction at neutral to slightly basic pH.3. Reaction with Methionine: Can occur under various conditions, as the sulfur in methionine is nucleophilic. | 1. Control pH: Maintain the pH below 9 to keep lysine residues protonated and less reactive.2. Buffer Selection: Consider using a buffer system that helps maintain a stable pH throughout the reaction.3. Characterize Products: Use techniques like mass spectrometry and peptide mapping to identify the sites of PEGylation and optimize conditions to minimize off-target modifications. |
Quantitative Data Summary
| Amino Acid Residue | Nucleophilic Group | Typical pKa | Relative Reactivity with Alkyl Bromides | Optimal pH for Reaction | Notes |
| Cysteine | Thiol (-SH) | ~8.5 | +++++ | 7.5 - 8.5 | The most reactive nucleophile for alkylation. Reaction is with the thiolate anion (S⁻). |
| Histidine | Imidazole | ~6.0 - 7.0 | +++ | 6.5 - 7.5 | Reactivity is significant at physiological pH. |
| N-terminal α-amino | α-Amino (-NH₂) | ~7.6 - 8.0 | ++ | 7.0 - 8.0 | Can be selectively targeted at a slightly lower pH than lysine. |
| Lysine | ε-Amino (-NH₂) | ~10.5 | ++ | > 9.0 | Becomes significantly reactive at higher pH values. |
| Methionine | Thioether (-S-CH₃) | N/A | ++ | pH-dependent | The sulfur atom is nucleophilic and can be alkylated to form a sulfonium ion. |
| Aspartate/Glutamate | Carboxylate (-COO⁻) | ~3.9 / ~4.3 | + | Neutral to Basic | Generally poor nucleophiles but can react under forcing conditions. |
| Serine/Threonine/Tyrosine | Hydroxyl (-OH) | >10 | + | > 10 | Generally unreactive under typical PEGylation conditions unless deprotonated at high pH. |
Relative reactivity is a qualitative assessment under typical PEGylation conditions.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with this compound
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) if targeting other residues is a concern. Phosphate-buffered saline (PBS) or HEPES buffer at the desired pH is recommended.
-
If targeting a cysteine residue that is part of a disulfide bond, the protein must first be reduced. A typical procedure involves incubation with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) for 1 hour at room temperature, followed by removal of the reducing agent using a desalting column.
-
-
PEGylation Reaction:
-
Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Add the desired molar excess of this compound to the protein solution. A starting point of a 10-fold molar excess is recommended.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time can vary from 1 to 24 hours. A pilot experiment to optimize the reaction time is highly recommended.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule containing a highly reactive nucleophile, such as L-cysteine or β-mercaptoethanol, at a concentration that is in excess of the remaining this compound.
-
-
Purification of the PEGylated Protein:
-
Remove the unreacted PEG reagent and byproducts using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX). The choice of method will depend on the size difference between the PEGylated and un-PEGylated protein and their respective isoelectric points.
-
-
Characterization:
-
Analyze the purified product using SDS-PAGE to visualize the increase in molecular weight.
-
Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass of the PEGylated protein and the degree of PEGylation.[1][2]
-
To identify the specific sites of PEGylation, perform peptide mapping analysis using LC-MS/MS after enzymatic digestion of the protein.[3][4][5]
-
Protocol 2: Troubleshooting Side Reactions via a Model Study
This protocol helps to identify and minimize unwanted side reactions by using a model peptide or a well-characterized protein.
-
Experimental Design:
-
Set up a series of small-scale PEGylation reactions with varying pH values (e.g., 6.5, 7.5, 8.5, 9.5).
-
At each pH, test different molar ratios of this compound to the protein (e.g., 5:1, 10:1, 20:1).
-
Include a time course for each condition (e.g., 1h, 4h, 12h, 24h).
-
-
Reaction and Analysis:
-
Perform the PEGylation reactions as described in Protocol 1.
-
After the specified time, quench the reaction.
-
Analyze the reaction mixture directly by mass spectrometry to identify the different PEGylated species formed.
-
For a more detailed analysis, perform peptide mapping on the entire reaction mixture to pinpoint the locations of PEGylation.
-
-
Data Interpretation:
-
Quantify the relative abundance of the desired PEGylated product versus the side products under each condition.
-
This data will allow you to determine the optimal pH, molar ratio, and reaction time to maximize the yield of the target product while minimizing side reactions.
-
Visualizations
Caption: Overview of a typical PEGylation reaction, highlighting the formation of both the desired product and potential side products.
Caption: A logical workflow for troubleshooting common issues in PEGylation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. enovatia.com [enovatia.com]
- 3. emerypharma.com [emerypharma.com]
- 4. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromo-PEG6-bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bromo-PEG6-bromide. Our aim is to help you improve reaction efficiency and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker. It consists of a hexaethylene glycol (PEG6) spacer with a bromide group at each end. The bromide is a good leaving group, making it reactive towards nucleophiles.[1][2][3] It is commonly used in bioconjugation to link molecules together, for instance, in the development of antibody-drug conjugates (ADCs) and PROTACs. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[4][5]
Q2: What types of functional groups can react with this compound?
This compound readily reacts with nucleophiles through an SN2 mechanism. The most common nucleophiles used in bioconjugation are thiols (from cysteine residues) and amines (from lysine residues or N-termini of proteins). Alcohols can also react, though they are generally less nucleophilic than thiols and amines.
Q3: What are the optimal pH conditions for reacting this compound with proteins?
For reactions with thiol groups (cysteines), a pH range of 7.5-8.5 is generally recommended. In this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, while the amine groups are still largely protonated, minimizing their reactivity and improving selectivity. For reactions targeting amine groups (lysines), a pH of 8.0-9.0 is typically used to ensure the amine is in its deprotonated, nucleophilic state.
Q4: How can I monitor the progress of my this compound reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress. You can spot the starting material, the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to determine the extent of conversion and identify the products.
Q5: What is the best way to purify the final PEGylated product?
The choice of purification method depends on the properties of your product. Size Exclusion Chromatography (SEC) is effective for separating the larger PEGylated product from smaller unreacted this compound. Ion Exchange Chromatography (IEX) can separate molecules based on charge, which is useful if the PEGylation alters the overall charge of your molecule. Reverse Phase Chromatography (RPC) is another option for purifying peptides and small proteins.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Nucleophile: The thiol or amine group is not sufficiently deprotonated. 2. Poor Solvent Choice: The solvent may not be optimal for an SN2 reaction. 3. Low Temperature: The reaction may be too slow at the current temperature. 4. Hydrolysis of this compound: The reagent may have degraded due to moisture. | 1. Adjust pH: For thiols, ensure the pH is between 7.5 and 8.5. For amines, a pH of 8.0-9.0 is recommended. 2. Change Solvent: Use a polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction. 3. Increase Temperature: Gently warm the reaction to 37-50°C, but monitor for side reactions. 4. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Store this compound in a desiccator. |
| Multiple Products Observed | 1. Lack of Selectivity: Both thiols and amines are reacting. 2. Di-substitution on Nucleophile: If your nucleophile has multiple reactive sites, both may be reacting with the bromo group. 3. Cross-linking: If both ends of the this compound react with different molecules of your substrate. | 1. Optimize pH: Use a lower pH (7.0-7.5) to favor thiol reactivity over amines. 2. Use Protecting Groups: If possible, protect other reactive sites on your molecule. 3. Control Stoichiometry: Use an excess of the substrate relative to the this compound to favor mono-substitution. |
| Product is Difficult to Purify | 1. Similar Properties of Product and Starting Material: The PEGylated product may have similar chromatographic behavior to the starting material. 2. Aggregation: The PEGylated product may be prone to aggregation. | 1. Try a Different Chromatographic Method: If SEC is not effective, try IEX or RPC. 2. Modify Buffer Conditions: Add detergents or change the salt concentration to reduce aggregation during purification. |
| Unexpected Precipitate Forms | 1. Poor Solubility: The PEGylated product may have lower solubility in the reaction solvent. 2. Salt Precipitation: Changes in buffer composition during the reaction could cause salts to precipitate. | 1. Change Solvent: Switch to a solvent in which the product is more soluble. 2. Filter and Analyze: Filter the precipitate and analyze it to determine its identity. This can provide clues about the reaction. |
Quantitative Data Summary
The efficiency of this compound reactions is highly dependent on the specific reaction conditions and the nature of the nucleophile. Below is a summary of expected outcomes under various conditions.
| Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Thiol (e.g., Cysteine) | DMF | DIPEA | 25 | 4-6 | 70-90 |
| Thiol (e.g., Cysteine) | PBS (pH 7.5) | - | 25 | 12-24 | 60-80 |
| Amine (e.g., Lysine) | DMSO | Triethylamine | 37 | 12-24 | 50-75 |
| Amine (e.g., Lysine) | Bicarbonate Buffer (pH 8.5) | - | 25 | 24-48 | 40-60 |
Experimental Protocols
Protocol 1: Reaction of this compound with a Thiol-Containing Peptide
This protocol describes a general procedure for the reaction of this compound with a cysteine residue in a peptide.
Materials:
-
This compound
-
Thiol-containing peptide (e.g., a peptide with a single cysteine residue)
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction vessel
-
Stirring apparatus
-
HPLC for purification
Procedure:
-
Dissolve the thiol-containing peptide in DMF to a final concentration of 1 mg/mL.
-
Add this compound to the peptide solution in a 1.2-fold molar excess.
-
Add DIPEA to the reaction mixture to a final concentration of 2 equivalents relative to the peptide.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a small amount of a thiol-containing scavenger (e.g., mercaptoethanol).
-
Dilute the reaction mixture with PBS and purify the PEGylated peptide by preparative HPLC.
Protocol 2: Reaction of this compound with an Amine-Containing Molecule
This protocol outlines a general method for conjugating this compound to a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a peptide with a lysine residue)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Bicarbonate buffer (0.1 M, pH 8.5)
-
Reaction vessel
-
Stirring apparatus
-
Size Exclusion Chromatography (SEC) column for purification
Procedure:
-
Dissolve the amine-containing molecule in DMSO to a final concentration of 2 mg/mL.
-
Add this compound to the solution in a 1.5-fold molar excess.
-
Add TEA to the reaction mixture to a final concentration of 3 equivalents relative to the amine-containing molecule.
-
Stir the reaction at 37°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a primary amine scavenger (e.g., Tris buffer).
-
Purify the PEGylated product by SEC using an appropriate buffer system.
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
Caption: SN2 reaction pathway for this compound conjugation.
References
- 1. Br-PEG-Br, Bromo-PEG-Bromide - Biopharma PEG [biochempeg.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of Bromo-PEG6-bromide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bromo-PEG6-bromide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities can include unreacted starting materials such as hexaethylene glycol, excess brominating agent (e.g., N-bromosuccinimide and triphenylphosphine), and byproducts like the di-bromo PEG6, mono-bromo PEG6-alcohol, and potentially small amounts of ethylene glycol and diethylene glycol depending on the purity of the starting PEG.[1] Residual catalysts and solvents from the synthesis are also common impurities.
Q2: Which chromatographic technique is most suitable for purifying this compound?
A2: The choice of chromatographic technique depends on the scale of the purification and the nature of the impurities.
-
Flash Chromatography (Normal Phase): Often used for medium to large-scale purification to remove less polar impurities. However, the high polarity of PEG compounds can lead to streaking on silica gel.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high resolution for removing both more and less hydrophobic impurities and is suitable for obtaining highly pure material, especially at the analytical and semi-preparative scale.[3][4]
-
Size-Exclusion Chromatography (SEC): Effective for separating the desired product from high molecular weight polymers or aggregates, but may not be ideal for removing small molecule impurities with similar hydrodynamic volumes.[5]
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For PEG compounds, which are often UV-inactive, a potassium permanganate or iodine stain is typically used for visualization. For more quantitative analysis, HPLC with a suitable detector like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) is recommended, as PEGs lack a strong UV chromophore.
Q4: What are the optimal storage conditions for purified this compound?
A4: Purified this compound should be stored in a dry, dark place at low temperatures, typically at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), to prevent degradation. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture and oxidation.
Purification Troubleshooting Guide
Low Yield
Problem: I am experiencing a low yield of my purified this compound.
| Possible Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion before starting the workup and purification. |
| Product Loss During Extraction | This compound is polar and may have some solubility in the aqueous phase during liquid-liquid extraction. Ensure to back-extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM). |
| Co-elution with Impurities | The polarity of your product and some impurities might be very similar. Optimize your chromatography gradient to achieve better separation. Consider using a different stationary phase (e.g., C8 instead of C18 for RP-HPLC) to alter selectivity. |
| Product Degradation | The bromide functional groups can be susceptible to hydrolysis. Avoid prolonged exposure to water and use anhydrous solvents where possible. Ensure that the pH of any aqueous solutions is neutral or slightly acidic. |
| Aggregation during Purification | PEG linkers, especially when conjugated to hydrophobic molecules, can sometimes aggregate. Analyze samples before and after purification by SEC to check for aggregation. Modifying buffer conditions (e.g., salt concentration, pH) can help mitigate this. |
Impure Product
Problem: My purified this compound is still contaminated with impurities.
| Possible Cause | Solution |
| Residual Starting Material (Hexaethylene glycol) | Hexaethylene glycol is very polar and can be difficult to separate from the product by normal phase chromatography. A water wash during the workup can help remove a significant portion. RP-HPLC is generally more effective at separating these polar compounds. |
| Presence of Di-bromo PEG6 | If the goal is a mono-bromo product, the di-bromo species will be less polar. Optimize the stoichiometry of the brominating agent in the synthesis. In normal phase chromatography, the di-bromo compound will elute earlier. A shallower gradient can improve separation. |
| Co-elution of a Similarly Polar Impurity | If an impurity has a very similar polarity, a single chromatographic method may not be sufficient. Consider a multi-step purification strategy, for example, flash chromatography followed by preparative RP-HPLC. |
| Residual Triphenylphosphine Oxide (TPPO) | If triphenylphosphine was used in the bromination, TPPO is a common byproduct. Most of it can be removed by precipitation from a non-polar solvent like hexanes or ether prior to chromatography. |
Chromatography Issues
Problem: I am having trouble with the chromatographic purification.
| Issue | Possible Cause | Solution |
| Streaking on TLC/Column (Normal Phase) | PEG compounds are known to streak on silica gel due to their high polarity and interaction with silanol groups. | Use a more polar eluent system, such as a gradient of methanol in DCM or chloroform. Adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape. |
| Poor Separation in RP-HPLC | The mobile phase composition may not be optimal for resolving your compound from impurities. | Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and different ion-pairing agents (e.g., trifluoroacetic acid - TFA). Adjusting the gradient slope can also significantly impact resolution. |
| No Elution from the Column | The compound is too strongly adsorbed to the stationary phase. | For normal phase, drastically increase the polarity of the mobile phase (e.g., higher percentage of methanol). For reverse phase, decrease the polarity of the mobile phase (e.g., higher percentage of organic solvent). |
Comparison of Purification Methods
The following table provides a general comparison of common purification methods for this compound. The efficiency can vary depending on the specific impurities present and the scale of the purification.
| Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Flash Chromatography | >90% | 60-80% | High | Good for large scale, removes less polar impurities. | Can have issues with streaking for highly polar compounds. |
| Reverse-Phase HPLC | >98% | 50-70% | Low to Medium | High resolution, good for removing closely related impurities. | Lower capacity, more expensive solvents and columns. |
| Size-Exclusion Chromatography | Variable | >90% | Medium | Good for removing high MW impurities and buffer exchange. | Poor resolution for small molecules of similar size. |
| Precipitation/Crystallization | Variable | Variable | High | Can be effective for removing certain impurities in large quantities. | Highly dependent on the solubility properties of the product and impurities. |
Experimental Protocols
Protocol 1: Purification by Automated Flash Chromatography (Normal Phase)
Objective: To purify crude this compound on a medium scale (1-5 g).
Materials:
-
Crude this compound
-
Silica gel column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexanes
-
TLC plates, stain (potassium permanganate)
-
Collection tubes
Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If it doesn't fully dissolve, add a small amount of silica gel to create a dry load.
-
Column Equilibration: Equilibrate the silica gel column with 100% DCM or a low polarity solvent system (e.g., 98:2 DCM:MeOH).
-
Sample Loading: Load the dissolved sample or the dry load onto the column.
-
Elution: Start the elution with a low polarity mobile phase (e.g., 100% DCM) and gradually increase the polarity by introducing methanol. A typical gradient could be from 0% to 10% MeOH in DCM over 20-30 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram or by running TLC on the eluting fractions.
-
Analysis: Analyze the fractions by TLC, staining with potassium permanganate to visualize the PEG-containing compounds. Pool the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
Objective: To obtain high-purity this compound on an analytical or semi-preparative scale.
Materials:
-
Crude or partially purified this compound
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Collection vials
Methodology:
-
Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 10 column volumes.
-
Injection and Elution: Inject the sample and start a linear gradient. A typical gradient for a PEG linker could be from 5% to 95% B over 30-40 minutes.
-
Fraction Collection: Collect the peak corresponding to the this compound based on the retention time determined from an analytical run.
-
Solvent Removal: Remove the acetonitrile from the collected fractions by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification of this compound.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromo-PEG6-bromide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Bromo-PEG6-bromide. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C for long-term use (months to years).[1] For short-term storage (days to weeks), it can be kept at 2-8°C.[] It is crucial to store the compound in a dry and dark environment to prevent degradation.
Q2: How is this compound shipped, and is it stable at ambient temperatures?
This compound is typically shipped at ambient temperature.[3] The compound is stable for a few weeks under these conditions, which is sufficient for shipping and customs processing. Upon receipt, it is recommended to store it at the appropriate temperature as mentioned above.
Q3: What is the appearance and solubility of this compound?
This compound can be a pale yellow or colorless oily liquid or a solid powder. It is soluble in dimethyl sulfoxide (DMSO).
Q4: What are the primary applications of this compound?
This compound is a bifunctional polyethylene glycol (PEG) derivative used as a linker in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The bromide groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the covalent attachment of the PEG spacer to biomolecules. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugates.
Q5: What safety precautions should be taken when handling this compound?
Standard laboratory safety practices should be followed. Handle the compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low reaction yield in conjugation experiment | Poor reactivity of this compound | - Ensure the compound has been stored correctly at -20°C in a dry, dark environment. - Allow the vial to warm to room temperature before opening to prevent condensation. - Use a fresh aliquot of the reagent for your reaction. |
| Suboptimal reaction conditions | - The bromide group reacts well with nucleophiles like thiols. Ensure the pH of your reaction buffer is appropriate (typically pH 7-9 for reactions with primary amines). - Confirm the compatibility of your solvent with the reaction. While soluble in DMSO, ensure this is compatible with your biomolecule. | |
| Inconsistent results between experiments | Reagent degradation | - Aliquot the this compound upon receipt to avoid multiple freeze-thaw cycles. - Protect the reagent from light and moisture during storage and handling. |
| Difficulty dissolving the compound | Incorrect solvent | - this compound is readily soluble in DMSO. Attempting to dissolve it directly in aqueous buffers may be difficult. Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous reaction mixture. |
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommendation | Source |
| Long-Term Storage | -20°C (months to years) | |
| Short-Term Storage | 2-8°C (days to weeks) | |
| Shipping Condition | Ambient Temperature | |
| Shelf Life | >3 years (if stored properly) | |
| Key Storage Considerations | Store in a dry, dark place. |
Experimental Protocols
Protocol: Conjugation of a Thiol-Containing Peptide with this compound
This protocol provides a general guideline for the conjugation of this compound to a peptide containing a free thiol group (e.g., a cysteine residue).
Materials:
-
This compound
-
Thiol-containing peptide
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.5
-
DMSO (anhydrous)
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 100 mM stock solution by dissolving the required amount in anhydrous DMSO.
-
-
Prepare Peptide Solution:
-
Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed overnight at 4°C.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted this compound, add a small molecule thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide from excess reagents using an appropriate chromatography method (e.g., size-exclusion chromatography or reversed-phase HPLC).
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry (MS) and HPLC.
-
Visualizations
Caption: Troubleshooting logic for this compound stability.
Caption: Experimental workflow for peptide conjugation.
References
Technical Support Center: Preventing Aggregation During Protein PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Deviations from a protein's optimal stability range can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.
-
Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional PEG in a supposedly monofunctional reagent can cause unintended cross-linking.[1]
-
Pre-existing Aggregates: The starting protein sample may already contain aggregates that can act as seeds for further aggregation during the PEGylation process.
Q2: How can I detect and quantify protein aggregation during my PEGylation experiment?
Several analytical techniques can be employed to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely accepted technique that separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a sensitive method for detecting the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates. However, the large size of PEGylated conjugates can sometimes interfere with gel penetration. Native PAGE can be a good alternative to avoid issues with PEG-SDS interactions.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of multimers.
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured by UV-Vis spectrophotometry, often indicates the formation of insoluble aggregates.
Troubleshooting Guides
Issue 1: I am observing significant precipitation/aggregation during the PEGylation reaction.
This is a common issue that can often be resolved by systematically optimizing the reaction conditions and considering the components of your reaction mixture.
Caption: A systematic workflow for troubleshooting protein aggregation during PEGylation.
The initial step in troubleshooting is to systematically evaluate and optimize the reaction conditions. Performing small-scale screening experiments is highly recommended.
Key Parameters to Optimize:
-
Protein Concentration: Higher concentrations can promote aggregation. Test a range of lower concentrations.
-
PEG:Protein Molar Ratio: A high excess of PEG can sometimes lead to multi-PEGylation and aggregation. It is advisable to start with a lower molar ratio and gradually increase it.
-
pH: The reaction pH is critical. For amine-specific PEGylation, a lower pH (around 7) can favor modification of the N-terminus over lysine residues, potentially reducing aggregation. However, the optimal pH is protein-dependent and should be determined empirically.
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking.
-
Rate of PEG Addition: Instead of adding the entire volume of activated PEG at once, consider a stepwise addition over a period of time.
Table 1: Example Screening Matrix for Optimizing PEGylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. | 1 mg/mL | 2 mg/mL | 5 mg/mL | 1 mg/mL |
| PEG:Protein Ratio | 5:1 | 5:1 | 5:1 | 10:1 |
| pH | 7.4 | 7.4 | 7.4 | 7.4 |
| Temperature | 4°C | 4°C | 4°C | 4°C |
This is an illustrative example. The actual conditions should be tailored to the specific protein and PEG reagent.
If optimizing the primary reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.
Table 2: Common Stabilizing Excipients and Their Recommended Concentrations
| Excipient Type | Example | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
If aggregation persists, it may be necessary to consider alternative PEGylation strategies.
Workflow for Selecting a PEGylation Strategy
Caption: Decision tree for modifying the PEGylation strategy to reduce aggregation.
-
Use Monofunctional PEG: If you are using a bifunctional PEG reagent, switching to a monofunctional version (like mPEG) will prevent intermolecular cross-linking.
-
Site-Specific PEGylation: If random PEGylation of lysine residues is causing aggregation, consider site-specific strategies. This could involve targeting the N-terminus by controlling the pH or introducing a specific amino acid (like cysteine) at a desired location for conjugation.
-
Change PEG Linker Chemistry: The type of chemical linkage can influence the stability of the conjugate. Explore different activated PEGs (e.g., PEG-aldehyde for reductive amination, PEG-maleimide for thiol-specific conjugation).
Issue 2: My PEGylated protein appears soluble during the reaction but aggregates upon purification or storage.
This can be due to instability of the purified conjugate, inappropriate buffer conditions, or stress induced during purification and storage.
-
Optimize Purification and Storage Buffers: Ensure the final buffer has a pH and ionic strength that are optimal for the stability of the PEGylated protein. The addition of stabilizing excipients (see Table 2) to the storage buffer can be beneficial.
-
Gentle Purification Methods: Use purification methods that are gentle on the protein. Size exclusion chromatography is often a good choice for separating PEGylated proteins from unreacted components.
-
Cryoprotectants for Freeze-Thaw: If the PEGylated protein needs to be frozen, include cryoprotectants like glycerol or sucrose to prevent aggregation during freeze-thaw cycles. A study on a monoclonal antibody showed that sucrose is an effective cryoprotectant.
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of reaction buffers with varying pH values
-
96-well plate or microcentrifuge tubes
-
Thermomixer or incubator
Procedure:
-
Prepare a Screening Matrix: Design a matrix of experiments varying one parameter at a time while keeping others constant (see Table 1 for an example).
-
Set up Reactions: In a 96-well plate or microcentrifuge tubes, set up small-scale reactions (e.g., 50-100 µL).
-
Add Protein: Add the appropriate volume of protein stock solution to each well/tube.
-
Add Buffer: Add the corresponding reaction buffer to achieve the desired final protein concentration and pH.
-
Initiate Reaction: Add the activated PEG stock solution to each well/tube to achieve the desired PEG:protein molar ratio.
-
Incubate: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) at the designated temperatures with gentle mixing.
-
Analyze: Analyze the extent of aggregation in each reaction using one of the methods described in the FAQs (e.g., turbidity measurement, DLS, or a quick check by centrifugation to look for a pellet).
Protocol 2: Detection of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify aggregates from the monomeric PEGylated protein.
Materials:
-
HPLC or UHPLC system with a UV detector
-
SEC column with an appropriate pore size for the expected size of the PEGylated protein and its aggregates
-
Mobile phase (e.g., phosphate-buffered saline)
-
Filtered PEGylated protein sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.
-
Injection: Inject an appropriate volume of the sample onto the SEC column.
-
Data Acquisition: Collect the chromatogram, monitoring absorbance at a suitable wavelength (e.g., 280 nm).
-
Analysis: Aggregates will elute as earlier peaks before the main peak of the monomeric PEGylated protein. Integrate the peak areas to quantify the percentage of aggregates.
Protocol 3: Detection of Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the PEGylated protein solution and detect the presence of aggregates.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered PEGylated protein sample
Procedure:
-
Sample Preparation: Filter the sample through a 0.2 µm or smaller syringe filter to remove dust and large particulates.
-
Cuvette Preparation: Ensure the cuvette is scrupulously clean by rinsing with filtered water and ethanol.
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the appropriate parameters for the protein and buffer (e.g., viscosity, refractive index).
-
Sample Loading: Carefully pipette the filtered sample into the cuvette, avoiding the introduction of air bubbles.
-
Measurement: Place the cuvette in the instrument and initiate the measurement. Collect multiple readings to ensure reproducibility.
-
Data Analysis: Analyze the size distribution data. The presence of a significant population of larger particles indicates aggregation. A polydispersity index (PDI) greater than 0.2 may suggest the presence of aggregates.
References
Technical Support Center: Optimizing PROTAC Linker Length with PEG Chains
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for optimizing Proteolysis Targeting Chimera (PROTAC) efficacy by modulating polyethylene glycol (PEG) linker length.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1] It consists of three parts: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting them.[2] The linker, often composed of PEG units, is not just a passive spacer; its length, flexibility, and composition are critical for PROTAC efficacy.[3][4]
The primary role of the linker is to position the target protein and the E3 ligase correctly to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] This complex is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for destruction by the proteasome.
Linker length is a crucial parameter:
-
Too short: A short linker can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously and forming a stable ternary complex.
-
Too long: An excessively long linker may result in a non-productive complex where ubiquitination sites are not accessible, or it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.
Therefore, the linker length must be empirically optimized for each specific POI and E3 ligase combination to achieve maximal degradation.
Q2: What are the main advantages of using PEG chains as linkers for PROTACs?
PEG linkers are widely used in PROTAC design due to several favorable properties:
-
Hydrophilicity: The repeating ethylene glycol units are hydrophilic, which can improve the aqueous solubility of the entire PROTAC molecule. This is a significant advantage, as many PROTACs are large molecules that can suffer from poor solubility.
-
Biocompatibility: PEGs are well-established as biocompatible polymers in drug delivery.
-
Tunable Length: PEG linkers can be synthesized in various, precisely defined lengths, allowing for systematic and modular optimization of the distance between the two ends of the PROTAC.
-
Improved Permeability: While complex, the hydrophilicity and flexibility of PEG linkers can influence a PROTAC's physicochemical properties to improve cell permeability, which is often a challenge for these large molecules.
Q3: What is the "hook effect" and how does linker length influence it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because an excess of PROTAC molecules can lead to the formation of separate binary complexes (POI-PROTAC and E3-PROTAC) instead of the productive ternary complex (POI-PROTAC-E3). These binary complexes are non-productive and compete with the formation of the ternary complex, thus inhibiting degradation.
Linker design can influence the hook effect. A well-designed linker can promote positive cooperativity, where the binding of the first protein (e.g., the POI) increases the PROTAC's affinity for the second protein (the E3 ligase). This stabilizes the ternary complex and can mitigate the hook effect, widening the therapeutic window.
PROTAC Mechanism and Optimization Workflow
The following diagrams illustrate the general mechanism of PROTACs and a typical workflow for optimizing linker length.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC PEG linker optimization.
Troubleshooting Guide
This section addresses common issues encountered during PROTAC optimization experiments.
Problem 1: No or poor degradation of the target protein is observed, despite good binary binding of the ligands.
This is a frequent challenge and often points to issues with the ternary complex or the PROTAC's properties within the cell.
Caption: Decision tree for troubleshooting poor PROTAC efficacy.
Problem 2: Significant "hook effect" is observed, limiting the effective concentration range.
-
Possible Cause: At high concentrations, the PROTAC is forming non-productive binary complexes instead of the required ternary complex.
-
Solutions:
-
Optimize Concentration: Perform detailed dose-response studies to identify the optimal concentration that maximizes degradation (Dmax) before the hook effect begins.
-
Redesign Linker: Modify the linker to enhance ternary complex cooperativity. A more rigid or conformationally constrained linker can pre-organize the PROTAC into an active state, favoring ternary complex formation over binary complexes.
-
Problem 3: The PROTAC shows high cell toxicity unrelated to target degradation.
-
Possible Cause: The physicochemical properties of the PROTAC, influenced by the linker, may be causing off-target effects or general cell stress. The PROTAC concentration might also be too high.
-
Solutions:
-
Lower Concentration: Determine the lowest effective concentration that achieves maximal degradation (Dmax) while minimizing impact on cell viability.
-
Modify Linker: Altering the PEG linker length or composition can change the molecule's properties, potentially reducing toxicity.
-
Use Controls: Employ an inactive control PROTAC (e.g., with a methylated E3 ligand binder) to distinguish between on-target and off-target toxicity.
-
Quantitative Data Summary
Systematic studies show that varying PEG linker length has a profound impact on degradation potency (DC50) and maximal degradation (Dmax). The optimal length is highly dependent on the specific POI-E3 ligase pair.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Citation(s) |
| BRD4 | CRBN | PEG | 4 PEG units | < 0.5 µM | >90% | |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5 µM | <50% | |
| Estrogen Receptor α | VHL | PEG | 12 | >1000 | ~20% | |
| Estrogen Receptor α | VHL | PEG | 16 | 100 | >80% | |
| BTK | CRBN | PEG | Long (e.g., 18 atoms) | 1-40 | >90% | |
| TBK1 | VHL | PEG | >12 atoms | Effective | >80% |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison across different studies should be made with caution.
Key Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and standardized experimental protocols.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) to reach ~70-80% confluency. Treat with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate. Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.
Ternary Complex Formation Assay (NanoBRET®)
This live-cell assay measures the PROTAC-induced proximity between the POI and the E3 ligase.
-
Cell Line Preparation: Use a cell line endogenously expressing the target protein tagged with HiBiT and also expressing the LgBiT protein. Transfect these cells with a plasmid to express the E3 ligase (e.g., VHL or CRBN) fused to an acceptor fluorophore like HaloTag®.
-
Assay Setup: Plate the prepared cells in a 96-well or 384-well plate.
-
Treatment: Add the NanoBRET® substrate and the HaloTag® ligand to the cells. Treat with a serial dilution of the PROTAC.
-
Detection: Measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) luminescence signals.
-
Analysis: Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates closer proximity and thus ternary complex formation. Plot the ratio against PROTAC concentration to determine potency.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the downstream effect of protein degradation on cell health and proliferation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a serial dilution of the PROTACs for a period relevant to the target's function (e.g., 48-72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to determine IC50 or EC50 values.
References
Hydrolysis of Bromo-PEG6-bromide under aqueous conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the use of Bromo-PEG6-bromide in experimental settings. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges, with a focus on the hydrolysis of the compound under aqueous conditions.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, discrete polyethylene glycol (PEG) linker with bromide functional groups at both ends. The bromide groups are excellent leaving groups for nucleophilic substitution reactions, making this linker ideal for crosslinking molecules. Its primary applications are in bioconjugation and drug delivery, where it can be used to link proteins, peptides, or small molecule drugs to other molecules or surfaces, enhancing their solubility, stability, and pharmacokinetic properties.
Q2: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH of the medium. The carbon-bromine bond is susceptible to hydrolysis, a reaction in which water cleaves the bond, resulting in the release of a bromide ion and the formation of a hydroxyl group (alcohol).
Q3: How does pH affect the hydrolysis of this compound?
As a primary alkyl bromide, this compound is most stable at a neutral pH (around 7). Hydrolysis is accelerated under both acidic and basic conditions.
-
Acidic Conditions (pH < 6): Hydrolysis proceeds via an SN1-type mechanism.
-
Basic Conditions (pH > 8): Hydrolysis is more rapid and occurs through an SN2 mechanism.[1]
Q4: Can I store this compound in an aqueous buffer?
For short-term storage during an experiment, it is recommended to use a neutral buffer (pH 7.0-7.5). For long-term storage, it is best to store this compound in a dry, inert atmosphere at a low temperature (e.g., -20°C) to prevent hydrolysis.
Troubleshooting Guide: Hydrolysis of this compound
This section addresses common issues related to the hydrolysis of this compound during experimental procedures.
Issue 1: Low Yield or Incomplete Conjugation
Possible Cause: The this compound has hydrolyzed before or during the conjugation reaction, rendering it inactive.
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting decision tree for low conjugation yield.
Issue 2: Inconsistent or Unreliable Experimental Results
Possible Cause: Variable levels of this compound hydrolysis between experiments leading to inconsistent concentrations of the active linker.
Solutions:
-
Standardize Procedures: Ensure that the age of the stock solution, buffer preparation, and reaction times are consistent across all experiments.
-
Use Fresh Reagents: Prepare fresh solutions of this compound for each experiment, especially for sensitive applications.
-
Monitor pH: Regularly check the pH of your reaction buffer to ensure it remains within the optimal range.
Quantitative Data: Estimated Hydrolysis of this compound
| pH | Temperature (°C) | Estimated Half-life (t1/2) | Hydrolysis Rate |
| 4.0 | 25 | Days to weeks | Slow |
| 7.0 | 25 | Weeks to months | Very Slow |
| 9.0 | 25 | Hours to days | Moderate |
| 7.0 | 50 | Days to weeks | Slow-Moderate |
Note: The actual hydrolysis rate can be influenced by buffer composition and the presence of other nucleophiles. It is recommended to experimentally determine the stability of this compound under your specific experimental conditions if high precision is required.
Experimental Protocols
Protocol 1: Quantification of Bromide Ion Release by Ion-Selective Electrode (ISE)
This protocol provides a method to determine the concentration of free bromide ions in your solution, which directly correlates with the extent of this compound hydrolysis.
Materials:
-
Bromide Ion-Selective Electrode (ISE)
-
Reference Electrode (double-junction)
-
Ion Meter or pH/mV meter
-
Standard Bromide Solutions (e.g., 0.1, 1, 10, 100 ppm Br⁻)
-
Ionic Strength Adjustor (ISA)
-
Magnetic Stirrer and Stir Bars
-
Volumetric flasks and pipettes
Procedure:
-
Electrode Preparation: Prepare and condition the bromide ISE according to the manufacturer's instructions.
-
Calibration:
-
Prepare a series of bromide standards by serial dilution of a stock solution.
-
For each standard, place 50 mL into a beaker, add 1 mL of ISA, and stir gently.
-
Immerse the electrodes and record the millivolt reading once stable.
-
Plot a calibration curve of mV vs. log[Br⁻]. The slope should be between -54 and -60 mV/decade.
-
-
Sample Measurement:
-
Take a 50 mL aliquot of your experimental sample.
-
Add 1 mL of ISA and stir gently.
-
Immerse the electrodes and record the stable millivolt reading.
-
-
Calculation: Determine the bromide concentration in your sample using the calibration curve.
Protocol 2: Monitoring Hydrolysis by Ion Chromatography (IC)
Ion chromatography is a highly sensitive method for quantifying bromide ions, especially at low concentrations.
Materials:
-
Ion Chromatograph with a conductivity detector
-
Anion-exchange column suitable for halide separation
-
Eluent (e.g., sodium carbonate/sodium bicarbonate buffer)
-
Suppressor
-
Standard Bromide Solutions
Procedure:
-
System Preparation: Set up the IC system according to the manufacturer's instructions and equilibrate the column with the eluent.
-
Calibration:
-
Prepare a series of bromide standards.
-
Inject each standard and record the peak area.
-
Create a calibration curve of peak area vs. bromide concentration.
-
-
Sample Analysis:
-
Filter your experimental sample through a 0.22 µm filter.
-
Inject the sample into the IC system and record the chromatogram.
-
-
Quantification: Identify the bromide peak by its retention time and quantify the concentration using the calibration curve.
Visualizations
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using this compound as a linker.
Caption: General workflow for ADC synthesis using a bromo-PEG linker.
Signaling Pathway of Hydrolysis
This diagram illustrates the two primary pathways for the hydrolysis of this compound in aqueous solutions.
Caption: Hydrolysis pathways of this compound.
References
Technical Support Center: Purification of PEGylated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted Bromo-PEG6-bromide from a reaction mixture.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the purification process of your target molecule after a reaction with this compound.
Q1: After my reaction, how do I remove the excess this compound?
A1: The choice of purification method depends on the properties of your desired product (e.g., solubility, molecular weight, and stability). Common techniques for removing unreacted this compound include liquid-liquid extraction, solid-phase extraction (SPE), precipitation, and size-exclusion chromatography (SEC).
Q2: My product is a small organic molecule. Which purification method is most suitable?
A2: For small organic molecules, liquid-liquid extraction is often the first method to try due to its simplicity and scalability. If your product is significantly less polar than the highly water-soluble this compound, you can effectively partition your product into an organic solvent, leaving the unreacted PEG reagent in the aqueous phase[1][2]. Solid-phase extraction (SPE) with a suitable sorbent can also be a highly effective method for separating small molecules from PEG linkers[3][4][5].
Q3: I'm working with a larger molecule, like a peptide or oligonucleotide. What's the best approach?
A3: For larger biomolecules, size-based separation techniques are generally most effective. Size-exclusion chromatography (SEC) is a powerful tool for separating the larger, PEGylated product from the smaller, unreacted this compound. Ultrafiltration or dialysis with an appropriate molecular weight cutoff (MWCO) membrane can also be used to remove the smaller PEG reagent.
Q4: How can I confirm that all the unreacted this compound has been removed?
A4: Since this compound lacks a strong UV chromophore, detection can be challenging with standard HPLC-UV methods. More specialized detection methods are recommended for accurate quantification of residual PEG bromide. These include:
-
High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
-
Two-Dimensional Liquid Chromatography (2D-LC) can be employed to separate the PEG reagent from the product and buffer salts for more accurate quantification.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the characteristic ethylene oxide protons of the PEG backbone.
Q5: I've tried liquid-liquid extraction, but I'm still seeing residual PEG in my product. What can I do?
A5: If a single extraction is insufficient, you can try the following:
-
Increase the number of aqueous washes: Repeated extractions with fresh aqueous phase will improve the removal of the water-soluble PEG bromide.
-
Optimize the solvent system: Ensure you are using an organic solvent in which your product is highly soluble and the PEG bromide has minimal solubility.
-
Consider a different technique: If extraction is not providing the desired purity, consider switching to solid-phase extraction (SPE) or chromatography.
Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction | Simple, rapid, and scalable. Cost-effective. | May not achieve complete removal in a single step. Can lead to emulsion formation. | Small molecules with significantly different polarity from this compound. |
| Solid-Phase Extraction (SPE) | High selectivity and efficiency. Can be automated for high-throughput applications. | Requires method development to select the appropriate sorbent and elution conditions. Cost of cartridges. | Small molecules and peptides. |
| Precipitation | Can be a simple and effective method for isolating solid products. | Not suitable for all products. May result in co-precipitation of impurities. | Products that are crystalline solids and insoluble in the reaction solvent. |
| Size-Exclusion Chromatography (SEC) | Excellent for separating molecules based on size. High resolution. | Can be time-consuming and requires specialized equipment. Limited sample loading capacity. | Larger molecules such as proteins, peptides, and oligonucleotides. |
| Ultrafiltration/Dialysis | Simple and gentle method for buffer exchange and removal of small molecules. | Can be slow. Potential for product loss due to membrane binding. | Larger molecules such as proteins and antibodies. |
Experimental Protocols
Liquid-Liquid Extraction Protocol
This protocol is designed for the removal of unreacted this compound from a reaction mixture containing a small molecule product that is soluble in an organic solvent immiscible with water.
Materials:
-
Reaction mixture
-
Separatory funnel
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the selected organic solvent and deionized water.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer will contain your product, and the aqueous layer will contain the water-soluble this compound.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water. Repeat this washing step 2-3 times to ensure complete removal of the PEG reagent.
-
Perform a final wash with brine to remove any remaining water from the organic layer.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.
Solid-Phase Extraction (SPE) Protocol
This protocol provides a general guideline for using SPE to remove unreacted this compound. The specific sorbent and solvents will need to be optimized based on the properties of your target molecule. A common approach is to use a reverse-phase sorbent (e.g., C18) where the more polar PEG bromide will elute first.
Materials:
-
SPE cartridge (e.g., C18)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Loading solvent (your reaction mixture, potentially diluted)
-
Wash solvent (e.g., water or a low percentage of organic solvent in water)
-
Elution solvent (an organic solvent to elute your product)
Procedure:
-
Condition the SPE cartridge: Pass 1-2 column volumes of the conditioning solvent through the cartridge to wet the sorbent.
-
Equilibrate the cartridge: Pass 1-2 column volumes of the equilibration solvent through the cartridge. Do not let the sorbent run dry.
-
Load the sample: Load your reaction mixture onto the cartridge at a slow, controlled flow rate.
-
Wash the cartridge: Pass 1-2 column volumes of the wash solvent through the cartridge to elute the unreacted this compound and other polar impurities.
-
Elute the product: Pass 1-2 column volumes of the elution solvent through the cartridge to collect your purified product.
-
Analyze the collected fractions to confirm the purity of your product.
Decision-Making Workflow for Purification
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Scaling Up Bromo-PEG6-bromide Reactions
Welcome to the technical support center for challenges in scaling up Bromo-PEG6-bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and use of this compound at a larger scale.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a homobifunctional crosslinker containing a hexaethylene glycol (PEG6) spacer terminated by two bromide atoms.[1][][3] The bromide groups are excellent leaving groups for nucleophilic substitution reactions.[1][4] Its hydrophilic PEG spacer enhances solubility in aqueous media. This reagent is commonly used in bioconjugation, particularly for linking molecules to proteins or other biomolecules, and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the main synthetic routes to prepare this compound?
A2: The most common method for synthesizing this compound is through the bromination of hexaethylene glycol (HO-PEG6-OH). This is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Another approach involves the Williamson ether synthesis to build the PEG chain with bromo-functionalized precursors.
Q3: What are the critical parameters to control during the scale-up of the bromination of hexaethylene glycol?
A3: When scaling up the bromination of hexaethylene glycol, several parameters are critical to control to ensure safety, yield, and purity:
-
Temperature: Bromination reactions are often exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow and controlled addition of the brominating agent is necessary to manage the reaction exotherm and maintain a consistent temperature profile.
-
Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" and high concentrations of reagents, which can lead to side reactions.
-
Moisture Control: Brominating agents like PBr₃ are highly sensitive to moisture. The reaction should be conducted under anhydrous conditions to prevent the decomposition of the reagent and the formation of hydrobromic acid (HBr), which can catalyze side reactions.
Q4: What are the common impurities and byproducts encountered when scaling up the synthesis of this compound?
A4: Common impurities and byproducts include:
-
Monobrominated PEG6 (HO-PEG6-Br): Incomplete reaction can lead to the presence of the starting material with only one hydroxyl group substituted.
-
Unreacted Hexaethylene Glycol (HO-PEG6-OH): If the reaction does not go to completion, the starting diol will remain.
-
Elimination Products: Under harsh basic conditions or high temperatures, elimination reactions can occur, leading to the formation of unsaturated PEG derivatives.
-
Ether Cleavage Products: Strong acidic conditions can lead to the cleavage of the ether linkages in the PEG chain.
-
Higher Order PEG Homologues: If the starting hexaethylene glycol is not pure, the final product will contain a mixture of Bromo-PEGn-bromides with different chain lengths.
Q5: How can I effectively purify this compound at a larger scale?
A5: Purification of PEGylated compounds at scale can be challenging due to their often oily or waxy nature and the presence of structurally similar impurities.
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and salts.
-
Column Chromatography: While effective at the lab scale, it can be difficult and costly to scale up. Normal-phase chromatography on silica gel is a common method.
-
Crystallization/Precipitation: If the product is a solid or can be induced to crystallize, this can be an effective purification method. Precipitation by adding a non-solvent (e.g., diethyl ether, hexanes) to a solution of the crude product is a common technique.
-
Distillation: For shorter PEG chains, vacuum distillation might be a viable option, although care must be taken to avoid thermal degradation.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of this compound reactions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Side reactions (e.g., elimination). 3. Degradation of product during workup or purification. 4. Inefficient purification leading to product loss. | 1. Increase reaction time or temperature cautiously, monitoring for byproduct formation. 2. Ensure anhydrous conditions and use a non-nucleophilic base if necessary. 3. Avoid excessive heat and prolonged exposure to acidic or basic conditions during workup. 4. Optimize purification method; consider alternative techniques like precipitation if chromatography is inefficient at scale. |
| Low Purity (presence of starting material or monobrominated species) | 1. Insufficient amount of brominating agent. 2. Poor mixing leading to incomplete reaction. 3. Short reaction time. | 1. Use a slight excess of the brominating agent. 2. Improve agitation to ensure homogeneity. 3. Extend the reaction time and monitor progress by TLC or HPLC. |
| Formation of Dark-Colored Byproducts | 1. Overheating or localized "hot spots". 2. Presence of impurities in starting materials. 3. Reaction with atmospheric oxygen at high temperatures. | 1. Improve temperature control and heat dissipation. 2. Use high-purity starting materials. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Removing Solvent | 1. This compound is a high-boiling liquid or waxy solid. | 1. Use a high-vacuum pump for solvent removal. 2. Consider azeotropic distillation with a suitable solvent to remove traces of water or other high-boiling solvents. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities that inhibit crystallization. 2. The inherent nature of the product at a given purity level. | 1. Further purify the product to remove impurities. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a very low temperature. |
Section 3: Experimental Protocols
Protocol: Large-Scale Synthesis of this compound
Materials:
-
Hexaethylene glycol (HO-PEG6-OH)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
Set up a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Dry all glassware in an oven and assemble under a stream of nitrogen.
-
Charge the flask with hexaethylene glycol and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Bromination:
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, ensuring the temperature does not rise significantly.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
-
Section 4: Data Presentation
Table 1: Illustrative Reaction Parameters for Scale-Up
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Hexaethylene Glycol | 1.0 g | 100 g | 1.0 kg |
| PBr₃ (equivalents) | 0.7 | 0.7 | 0.7 |
| Solvent (DCM) | 20 mL | 2 L | 20 L |
| Addition Time | 15 min | 2 hours | 4 hours |
| Reaction Time | 12 hours | 18 hours | 24 hours |
| Typical Yield | 85% | 80% | 75% |
| Purity (by HPLC) | >98% | >95% | >95% |
Note: The data in this table are for illustrative purposes and may need to be optimized for specific equipment and conditions.
Section 5: Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Monitoring Bromo-PEG6-bromide Reactions
Welcome to our dedicated technical support center for monitoring the progress of your Bromo-PEG6-bromide reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a this compound reaction?
A1: The progress of a this compound reaction, typically a nucleophilic substitution where the bromide is replaced, can be effectively monitored using several analytical techniques. The most common methods are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages in terms of speed, detail, and quantitative capability.
Q2: How does Thin Layer Chromatography (TLC) help in monitoring the reaction?
A2: TLC is a rapid and cost-effective method to qualitatively assess the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, you can visualize the disappearance of the starting material (this compound) and the appearance of the product. The product, being more polar due to the introduction of a nucleophile (e.g., an amine or thiol), will typically have a lower Retention Factor (Rf) value than the starting material.
Q3: I cannot see my PEGylated compound on the TLC plate under UV light. What should I do?
A3: PEG compounds are often not UV-active. Therefore, visualization requires specific staining agents. Commonly used stains for PEGylated molecules include:
-
Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will reveal PEG compounds as brown spots.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, often showing PEG derivatives as yellow or light-colored spots on a purple background.
-
Dragendorff's Reagent: This stain is particularly useful for detecting nitrogen-containing compounds and can be effective for amine-PEGylated products.
Q4: How can ¹H NMR spectroscopy be used to monitor the reaction?
A4: ¹H NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture. By comparing the ¹H NMR spectrum of the reaction mixture to that of the starting this compound, you can monitor the disappearance of signals corresponding to the protons near the bromine atom and the appearance of new signals corresponding to the newly formed bond with the nucleophile. The characteristic signals of the PEG backbone (a broad multiplet around 3.6 ppm) will remain, but the signals of the terminal methylene groups will shift.
Q5: What changes should I look for in the ¹H NMR spectrum as the reaction progresses?
A5: For a typical reaction where this compound reacts with a nucleophile (e.g., an amine), you should observe:
-
A decrease in the intensity of the triplet signal around 3.8 ppm, which corresponds to the methylene group adjacent to the bromine (-CH₂-Br).
-
The appearance of new signals at a different chemical shift, characteristic of the methylene group now attached to the nucleophile (e.g., -CH₂-NR₂). The exact chemical shift will depend on the specific nucleophile used.
Q6: What is the role of LC-MS in monitoring this reaction?
A6: LC-MS is a powerful technique that separates the components of the reaction mixture by liquid chromatography and detects them by mass spectrometry. This allows for the accurate identification of the starting material, product, and any byproducts based on their mass-to-charge ratio (m/z). LC-MS is particularly useful for confirming the identity of the desired product and for detecting low-level impurities.
Troubleshooting Guides
Issue 1: The reaction is not proceeding, or is very slow, as indicated by TLC.
| Possible Cause | Troubleshooting Step |
| Poor leaving group activation | The bromide in this compound is a good leaving group, but its reactivity can be influenced by solvent and temperature. |
| Low reactivity of the nucleophile | Some nucleophiles are inherently less reactive. |
| Steric hindrance | Bulky nucleophiles may have difficulty accessing the reaction site. |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction rate of nucleophilic substitutions. |
| Low reaction temperature | The reaction may require more thermal energy to proceed at a reasonable rate. |
Issue 2: The ¹H NMR spectrum of the reaction mixture is complex and difficult to interpret.
| Possible Cause | Troubleshooting Step |
| Presence of multiple products or byproducts | Incomplete reactions or side reactions can lead to a mixture of compounds. |
| Broad peaks due to PEG chain | The ethylene glycol repeats of the PEG chain often show as a broad singlet or multiplet, which can obscure other signals. |
| Solvent peaks | Residual solvent peaks can interfere with the signals of interest. |
| Water peak | The presence of water can lead to a broad peak that may overlap with other signals. |
Issue 3: LC-MS analysis shows multiple peaks, and I am unsure which is my product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | A peak corresponding to the mass of the starting material will be present. |
| Formation of byproducts | Side reactions can generate unexpected products with different masses. |
| PEG heterogeneity | If the starting this compound is not perfectly monodisperse, you may see a distribution of product peaks corresponding to different PEG chain lengths. |
| In-source fragmentation or adduct formation | The conditions in the mass spectrometer can sometimes lead to fragmentation of the molecule or the formation of adducts (e.g., with sodium or potassium). |
Data Presentation
Table 1: Typical Analytical Data for a this compound Reaction with a Primary Amine
| Compound | Typical TLC Rf * | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected [M+H]⁺ (m/z) |
| This compound | 0.6 - 0.7 | ~3.80 (t, -CH₂-Br), ~3.65 (m, PEG backbone) | Varies based on counter-ion |
| Amine-PEG6-bromide Product | 0.3 - 0.4 | ~2.8-3.2 (new signals for -CH₂-NR₂), ~3.65 (m, PEG backbone) | Calculated based on the mass of the starting material and the added amine |
*Rf values are highly dependent on the specific TLC plate and solvent system used. The values provided are illustrative for a moderately polar solvent system (e.g., 10:1 DCM:MeOH).
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare the Eluent: A common starting eluent for PEGylated compounds is a mixture of dichloromethane (DCM) and methanol (MeOH), typically in a ratio of 10:1 to 20:1.
-
Spot the Plate: On a silica gel TLC plate, carefully spot the starting material (this compound solution), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time points (e.g., t=0, 1h, 4h, 24h).
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Dry the plate thoroughly.
-
Examine the plate under a UV lamp (254 nm), although PEG compounds are often not visible.
-
Place the dried plate in a sealed chamber containing a few crystals of iodine. PEG-containing compounds will appear as brown spots.
-
Alternatively, dip the plate in a potassium permanganate (KMnO₄) staining solution and gently heat it with a heat gun. The spots will appear as yellow-brown areas on a purple background.
-
-
Analyze the Results: Compare the spots of the reaction mixture over time. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.
Protocol 2: Monitoring Reaction Progress by ¹H NMR Spectroscopy
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Remove the solvent under reduced pressure.
-
Dissolve the Sample: Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the reaction solvent and product solubility).
-
Acquire the Spectrum: Acquire a ¹H NMR spectrum.
-
Analyze the Spectrum:
-
Identify the characteristic broad multiplet of the PEG backbone protons (typically around 3.65 ppm).
-
Monitor the disappearance of the triplet at approximately 3.80 ppm, corresponding to the methylene protons adjacent to the bromine (-CH₂-Br) in the starting material.
-
Look for the appearance of new signals in the 2.8-3.2 ppm region, which would indicate the formation of a new bond between the PEG chain and the nucleophile (e.g., -CH₂-N-). The exact chemical shift will depend on the nucleophile.
-
The integration of the new product peaks relative to the remaining starting material peaks can be used to estimate the reaction conversion.
-
Protocol 3: Monitoring Reaction Progress by LC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, for example, starting with a high percentage of water with 0.1% formic acid and gradually increasing the percentage of acetonitrile or methanol with 0.1% formic acid.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analyzer: Scan a mass range that includes the expected masses of the starting material and the product.
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the protonated molecular ions ([M+H]⁺) of the starting material and the expected product.
-
The decrease in the peak area of the starting material and the increase in the peak area of the product over time will indicate the progress of the reaction.
-
Analyze the mass spectra of the peaks to confirm the identity of the product and to identify any potential byproducts.
-
Mandatory Visualizations
Validation & Comparative
A Head-to-Head Comparison of Bromo-PEG6-bromide and Other PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates. The linker not only connects the different components of a conjugate but also significantly influences its stability, solubility, and in vivo performance. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers are widely favored for their ability to improve the pharmacokinetic and pharmacodynamic properties of bioconjugates.
This guide provides an objective comparison of Bromo-PEG6-bromide with other commonly used PEG linkers in bioconjugation. We will delve into their reactivity, the stability of the resulting linkages, and provide supporting experimental data and protocols to aid in the selection of the optimal linker for your specific application.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when used as a linker, can enhance the solubility and stability of bioconjugates, reduce their immunogenicity, and prolong their circulation half-life. The choice of the reactive group at the end of the PEG chain dictates the conjugation strategy and the type of functional group it can target on a biomolecule.
This comparison will focus on the following classes of PEG linkers:
-
Bromo-PEG-bromide: An alkyl halide-based linker that reacts with nucleophiles.
-
Maleimide-PEG: A thiol-reactive linker forming a stable thioether bond.
-
NHS-ester-PEG: An amine-reactive linker that forms a stable amide bond.
-
Azide/Alkyne-PEG: Linkers used in "click chemistry" for highly specific and efficient bioconjugation.
Reactivity and Specificity of PEG Linkers
The reactivity of a PEG linker determines its target on a biomolecule. This compound, with its terminal bromide groups, is an electrophilic linker that reacts with nucleophilic functional groups on biomolecules through an SN2 reaction mechanism.
dot
Caption: Reaction mechanism of this compound.
The primary targets for this compound are soft nucleophiles, with a preference for thiols (from cysteine residues) over amines (from lysine residues or the N-terminus). The reactivity of alkyl bromides with other nucleophilic amino acid side chains, such as histidine and methionine, has also been reported, which could lead to off-target modifications.[1]
In contrast, other PEG linkers offer higher specificity. Maleimide-PEG linkers are highly specific for thiol groups, while NHS-ester-PEG linkers are specific for primary amines. Azide and alkyne-functionalized PEG linkers, used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offer exceptional specificity as these functional groups are bioorthogonal and do not react with any naturally occurring functional groups in biomolecules.
Quantitative Comparison of Linker Performance
The following tables summarize key performance parameters for this compound and its alternatives. It is important to note that direct, head-to-head comparative studies for this compound are limited in publicly available literature. The data presented for this compound is based on the known reactivity of bromoacetamides, which share a similar reactive moiety.
Table 1: Reactivity and Reaction Conditions
| Linker Type | Target Functional Group | Optimal pH | Reaction Time | Molar Excess of Linker |
| This compound | Thiol, Amine | 8.0 - 9.0 (for thiols) | 2 - 24 hours | 10 - 20 fold |
| Maleimide-PEG | Thiol | 6.5 - 7.5 | 1 - 4 hours | 10 - 20 fold |
| NHS-ester-PEG | Primary Amine | 7.2 - 8.5 | 0.5 - 4 hours | 10 - 50 fold |
| Azide/Alkyne-PEG (CuAAC) | Alkyne/Azide | 4.0 - 11.0 | 1 - 4 hours | 2 - 10 fold |
Table 2: Stability of the Formed Linkage
| Linker Type | Linkage Formed | Stability | Key Considerations |
| This compound | Thioether/Amine | Highly Stable | The thioether bond is considered irreversible. |
| Maleimide-PEG | Thioether | Stable, but can be reversible | Susceptible to retro-Michael addition, especially in the presence of other thiols.[2][3] |
| NHS-ester-PEG | Amide | Highly Stable | Very stable under physiological conditions. |
| Azide/Alkyne-PEG (CuAAC) | Triazole | Highly Stable | Extremely stable to hydrolysis and enzymatic degradation. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful bioconjugation. Below are representative protocols for each linker type.
Protocol 1: Conjugation of a Thiol-Containing Peptide with this compound
This protocol is based on the general principles of SN2 reactions with alkyl bromides.
Materials:
-
Thiol-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 8.0
-
Quenching Solution: 100 mM L-cysteine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, reduce them first with a suitable reducing agent like TCEP and remove the reducing agent before proceeding.
-
Linker Preparation: Immediately before use, dissolve this compound in a compatible organic solvent (e.g., DMSO) to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 10 mM to react with any excess this compound. Incubate for an additional 30 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted peptide, linker, and quenching reagent.
dot
Caption: Workflow for this compound conjugation.
Protocol 2: Conjugation of a Thiol-Containing Protein with Maleimide-PEG
Materials:
-
Thiol-containing protein
-
Maleimide-PEG
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0
-
Maleimide Stock Solution: 10 mg/mL in conjugation buffer
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds with TCEP.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the conjugate by size-exclusion chromatography or dialysis.
Protocol 3: Conjugation of a Protein with NHS-ester-PEG
Materials:
-
Protein with primary amines
-
NHS-ester-PEG
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-ester-PEG in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the desired molar excess (10- to 50-fold) of the activated PEG solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding the quenching buffer.
-
Purification: Purify the conjugate using dialysis or size-exclusion chromatography.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
Materials:
-
Azide- or alkyne-modified biomolecule
-
Alkyne- or azide-functionalized PEG linker
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the biomolecule, PEG linker, CuSO₄, ligand, and sodium ascorbate.
-
Catalyst Premix: Mix the CuSO₄ and ligand solutions.
-
Conjugation Reaction: To the biomolecule solution, add the PEG linker, the catalyst premix, and finally the sodium ascorbate to initiate the reaction.
-
Incubation: Incubate at room temperature for 1-4 hours.
-
Purification: Purify the conjugate using a suitable method like size-exclusion chromatography to remove the copper catalyst and excess reagents.
Conclusion: Selecting the Right Linker
The choice of a PEG linker is a critical parameter in the design of bioconjugates.
-
This compound offers a straightforward method for conjugating to nucleophiles, forming a highly stable thioether or amine linkage. However, its lower specificity compared to other linkers may be a concern for applications requiring precise control over the conjugation site.
-
Maleimide-PEG linkers provide excellent specificity for thiols, making them a popular choice for site-specific modification of proteins at cysteine residues. The potential for retro-Michael addition should be considered for applications requiring long-term stability in the presence of thiols.
-
NHS-ester-PEG linkers are the go-to choice for targeting primary amines, offering high reactivity and forming very stable amide bonds. Their main drawback is the potential for multiple and random conjugation on proteins with many lysine residues.
-
Azide/Alkyne-PEG linkers, used in click chemistry, represent the gold standard for specificity and efficiency. The bioorthogonal nature of the reaction ensures that the linker reacts only with its intended partner, resulting in highly homogeneous conjugates with exceptional stability.
Ultimately, the optimal linker depends on the specific biomolecule, the desired properties of the final conjugate, and the acceptable level of complexity in the conjugation protocol. This guide provides the foundational information to make an informed decision for your bioconjugation needs.
References
A Head-to-Head Comparison of Bioconjugation Linkers: Bromo-PEG6-bromide vs. NHS-ester PEG
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates. This choice profoundly influences the efficiency of conjugation, the stability of the final product, and its ultimate functionality. This guide provides an objective comparison between two distinct classes of PEG linkers: the thiol-reactive Bromo-PEG6-bromide and the widely utilized amine-reactive N-hydroxysuccinimide (NHS)-ester PEG linkers. We will delve into their reaction mechanisms, target specificities, and key performance parameters, supported by experimental data and detailed protocols.
Introduction to the Linkers
This compound is a homobifunctional crosslinker featuring a six-unit polyethylene glycol (PEG) spacer flanked by two bromide groups. The bromide serves as a good leaving group in nucleophilic substitution reactions, making this linker particularly reactive towards soft nucleophiles, most notably the thiol groups of cysteine residues in proteins. The PEG chain enhances the aqueous solubility of the linker and the resulting conjugate.
NHS-ester PEG linkers are a class of amine-reactive reagents where one or both ends of a PEG chain are functionalized with an N-hydroxysuccinimide ester. This functional group reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds. Due to the abundance of lysine residues on the surface of most proteins, NHS-ester PEGs are a popular choice for achieving higher degrees of PEGylation.
Reaction Mechanisms and Specificity
The fundamental difference between these two linkers lies in their target functional groups and reaction mechanisms. This compound is an alkylating agent, while NHS-ester PEGs are acylating agents.
This compound reacts via an S_N2 mechanism where the nucleophilic thiol group of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion. This results in the formation of a highly stable thioether bond. This reaction is most efficient at a pH range of 7.5 to 8.5, where the thiol group is deprotonated to the more nucleophilic thiolate anion.
NHS-ester PEG linkers react with primary amines through nucleophilic acyl substitution.[1] The amino group attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient at a pH between 7.2 and 8.5.[2]
Quantitative Data Presentation
The following tables summarize key performance metrics for this compound and NHS-ester PEG linkers based on available literature. Direct head-to-head comparative data is limited due to their different target specificities.
Table 1: Reaction Conditions and Performance
| Feature | This compound (Thiol-Reactive) | NHS-ester PEG (Amine-Reactive) |
| Target Residue | Cysteine (-SH) | Lysine, N-terminus (-NH2) |
| Optimal pH | 7.5 - 8.5 | 7.2 - 9.0[3] |
| Typical Reaction Time | 2 - 12 hours | 30 minutes - 2 hours[4] |
| Typical Temperature | Room Temperature (20-25°C) | 4°C or Room Temperature |
| Linker Molar Excess | 10 - 20 fold | 5 - 20 fold |
| Resulting Linkage | Thioether | Amide |
| Typical Yield | High (can be >90% with sufficient free thiols) | Variable (can achieve 4-6 PEGs/antibody) |
Table 2: Stability of Linkage and Reagent
| Feature | This compound | NHS-ester PEG |
| Linkage Stability | Very high (Thioether bond is highly stable) | Very high (Amide bond is highly stable) |
| Reagent Stability | Generally stable | Prone to hydrolysis, especially at higher pH |
| NHS-ester Hydrolysis Half-life | N/A | ~4-5 hours at pH 7.0 (0°C) |
| ~10 minutes at pH 8.6 (4°C) |
Experimental Protocols
Protocol for Thiol-Reactive PEGylation using this compound
This protocol provides a general method for the conjugation of this compound to a protein containing free cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfides or engineered cysteines)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5, degassed
-
Reducing agent (if needed, e.g., TCEP)
-
Quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds to generate free thiols by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent immediately before PEGylation using a desalting column.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 2-12 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching:
-
Quench the reaction by adding a small molecule thiol like 2-mercaptoethanol to consume any unreacted bromo-PEG linker.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and quenching reagent using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE to observe the molecular weight shift and estimate the degree of PEGylation. Use mass spectrometry for precise characterization.
-
Protocol for Amine-Reactive PEGylation using NHS-ester PEG
This protocol outlines a standard procedure for conjugating an NHS-ester PEG to a protein.
Materials:
-
Protein to be PEGylated (in an amine-free buffer like PBS)
-
NHS-ester PEG reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein and Reagent Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Allow the vial of NHS-ester PEG to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS-ester PEG to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to react with any unreacted NHS-ester.
-
-
Purification:
-
Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or dialysis.
-
-
Characterization:
-
Analyze the purified PEGylated protein using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation and purity.
-
Mandatory Visualization
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation
The following diagram illustrates a generalized workflow for preparing an ADC, highlighting the different conjugation strategies for Bromo-PEG (targeting cysteines) and NHS-ester PEG (targeting lysines).
Conclusion
The choice between this compound and NHS-ester PEG linkers is contingent on the specific goals of the bioconjugation. This compound is the preferred choice for site-specific modification of proteins through less abundant cysteine residues, offering greater homogeneity of the final conjugate. The resulting thioether bond is highly stable. In contrast, NHS-ester PEGs provide a robust and straightforward method for achieving a higher degree of PEGylation by targeting the more numerous lysine residues. However, this generally leads to a heterogeneous mixture of products and requires careful control of pH to minimize hydrolysis of the linker. By understanding the distinct chemical properties and performance characteristics of each linker, researchers can make an informed decision to best suit their drug development and research needs.
References
A Head-to-Head Comparison: Bromo-PEG6-bromide vs. Maleimide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, impacting the stability, efficacy, and safety of novel therapeutics and research tools. This guide provides an objective comparison of two prominent thiol-reactive linkers: the traditional maleimide-based linkers and the emerging Bromo-PEG6-bromide.
Maleimide linkers have long been the workhorse for conjugating molecules to cysteine residues on proteins and peptides. However, the stability of the resulting thioether bond has been a persistent concern, driving the exploration of alternative chemistries. This compound, an alkyl halide-based linker, presents a potential solution to these stability issues. This guide will delve into the reaction mechanisms, stability profiles, and key considerations for both linker types, supported by available data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Maleimide Linkers |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) |
| Resulting Bond | Thioether | Thioether (within a thiosuccinimide ring) |
| Bond Stability | Generally considered stable | Susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation[1][2]. |
| Reaction pH | Typically neutral to slightly basic | Optimal at pH 6.5-7.5[3] |
| Potential Side Reactions | Can react with other nucleophilic residues at higher pH | Hydrolysis of the maleimide ring, reaction with amines at pH > 7.5[4][5]. |
Delving Deeper: A Technical Breakdown
Reaction Mechanisms and Specificity
This compound: The SN2 Reaction
This compound reacts with the thiol group of a cysteine residue via a nucleophilic substitution (SN2) reaction. The sulfur atom of the thiol acts as a nucleophile, attacking the carbon atom attached to the bromine. This displaces the bromide ion, which is a good leaving group, resulting in the formation of a stable thioether bond. This reaction is generally specific to thiols under controlled pH conditions.
Maleimide Linkers: The Michael Addition
Maleimide linkers react with thiols through a Michael addition reaction. The nucleophilic thiol attacks one of the carbon atoms of the double bond within the maleimide ring, leading to the formation of a thioether bond within a thiosuccinimide ring structure. This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH, the reaction with thiols is significantly faster than with amines, ensuring high specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Functional Assays for Proteins Modified with Bromo-PEG6-bromide
For researchers, scientists, and drug development professionals, the modification of proteins with crosslinking agents is a critical technique for enhancing therapeutic properties, enabling targeted drug delivery, and studying protein-protein interactions. Bromo-PEG6-bromide is a homobifunctional crosslinking reagent that offers a hydrophilic polyethylene glycol (PEG) spacer, increasing the solubility of the modified protein.[1][2][3] The terminal bromide groups are effective leaving groups for nucleophilic substitution reactions, allowing for the covalent linkage of the PEG spacer to biomolecules.[1][2]
This guide provides an objective comparison of this compound with other common crosslinking chemistries, supported by detailed experimental protocols for key functional assays. Understanding the impact of different linkers on protein function is paramount for selecting the optimal modification strategy for a given biological system.
Comparison of Crosslinking Chemistries
The choice of a crosslinking agent is dictated by the available functional groups on the protein of interest and the desired outcome of the modification. This compound is a homobifunctional linker, meaning it has the same reactive group on both ends. This is in contrast to heterobifunctional linkers, which possess two different reactive moieties.
| Feature | This compound | NHS-ester-PEG-NHS-ester | Maleimide-PEG-NHS-ester |
| Reactive Group | Alkyl Bromide | N-Hydroxysuccinimide (NHS) ester | Maleimide and NHS-ester |
| Target Functional Group | Nucleophiles (e.g., thiols on cysteine residues) | Primary amines (on lysine residues and N-terminus) | Thiols (cysteine) and primary amines (lysine, N-terminus) |
| Reaction pH | Neutral to slightly basic (pH 7-8.5) | pH 7.2-8.5 | Sequential reaction: Maleimide (pH 6.5-7.5), NHS-ester (pH 7.2-8.5) |
| Bond Formed | Thioether (with thiols) | Amide | Thioether and Amide |
| Key Advantages | Good leaving group, hydrophilic PEG spacer enhances solubility. | Well-established chemistry, high reactivity with readily available amines. | Allows for controlled, sequential conjugation to different functional groups. |
| Potential Considerations | Lower reactivity compared to NHS-esters. Potential for side reactions with other nucleophiles. | Hydrolysis of NHS-ester in aqueous solutions, especially at higher pH. | Maleimide group can also react with amines at pH > 7.5. |
Data Presentation: A Template for Comparative Functional Analysis
While direct, quantitative comparisons of functional outcomes for proteins modified with this compound versus other linkers are not extensively available in peer-reviewed literature and are highly protein-dependent, the following tables provide a template for researchers to structure their own comparative data.
Table 1: Comparative Enzyme Kinetics of a Modified Enzyme (Hypothetical Data)
| Crosslinker | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (µmol/min) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Unmodified Enzyme | 50 | 100 | 1.5 x 106 |
| This compound | 75 | 80 | 0.8 x 106 |
| NHS-ester-PEG-NHS-ester | 85 | 70 | 0.6 x 106 |
Table 2: Comparative Receptor Binding Affinity of a Modified Ligand (Hypothetical Data)
| Crosslinker | Dissociation Constant (Kd) (nM) | IC50 (nM) |
| Unmodified Ligand | 10 | 15 |
| This compound | 25 | 40 |
| Maleimide-PEG-NHS-ester | 30 | 50 |
Experimental Protocols
The following protocols provide a framework for the modification of a target protein with this compound and an alternative crosslinker, followed by functional analysis.
Protocol 1: Protein Modification with this compound
This protocol outlines a general procedure for the conjugation of a protein containing accessible thiol groups with this compound.
Materials:
-
Protein of interest (with free cysteine residues)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching solution: 1 M Dithiothreitol (DTT)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. Remove the excess TCEP using a desalting column.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be less than 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of the quenching solution (DTT) and incubate for 30 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent by passing the reaction mixture through a desalting column, exchanging the buffer to a suitable storage buffer for the protein.
-
Characterization: Analyze the extent of modification using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.
Protocol 2: Functional Assay - Enzyme Kinetics
This protocol describes a generic spectrophotometric assay to determine the kinetic parameters of an enzyme after modification.
Materials:
-
Unmodified and modified enzyme solutions of known concentration
-
Substrate solution at various concentrations
-
Assay Buffer (specific to the enzyme being studied)
-
Spectrophotometer (UV-Vis)
Procedure:
-
Reaction Setup: In a cuvette, add the assay buffer and the substrate solution to achieve the desired final concentration.
-
Enzyme Addition: Initiate the reaction by adding a small, known amount of the unmodified or modified enzyme to the cuvette. Mix quickly.
-
Data Acquisition: Immediately begin recording the change in absorbance at the appropriate wavelength for the product of the enzymatic reaction. Continue recording for a set period, ensuring the initial linear phase of the reaction is captured.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Kinetic Parameter Determination: Repeat steps 1-4 for a range of substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 3: Functional Assay - Receptor-Ligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a modified ligand for its receptor.
Materials:
-
Cells or membranes expressing the target receptor
-
Unmodified and modified ligand (unlabeled)
-
Labeled ligand (e.g., radiolabeled or fluorescently labeled) with known affinity for the receptor
-
Binding Buffer (e.g., Tris-HCl with BSA and ions as required for receptor binding)
-
Filtration apparatus (e.g., 96-well filter plates)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add a fixed concentration of the labeled ligand to each well.
-
Competitive Binding: Add increasing concentrations of the unlabeled, modified ligand (or unmodified ligand for control) to the wells.
-
Receptor Addition: Add the cells or membranes containing the receptor to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to remove unbound ligand.
-
Detection: Measure the amount of bound labeled ligand in each well using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be used to calculate the dissociation constant (Kd) of the modified ligand.
Visualizations
References
In Vitro Stability of Bromo-PEG6-Bromide-Linked Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linker connecting a biological macromolecule to a payload is a critical determinant of the conjugate's therapeutic success. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy.[1][2] This guide provides an objective comparison of the expected in vitro stability of conjugates formed using a Bromo-PEG6-bromide linker with other common linkage chemistries, supported by experimental data from related compounds and detailed methodologies.
Comparison of Linker Stability
The this compound linker is a bifunctional reagent where the bromoacetyl groups serve as reactive handles for conjugation, typically with thiol groups on a biomolecule, forming a stable thioether bond.[3] The polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve solubility and reduce aggregation, particularly with hydrophobic payloads.[4][5]
The inclusion of a PEG spacer, such as the PEG6 moiety, is a well-documented strategy to improve the overall stability and pharmacokinetic properties of bioconjugates. The hydrophilic nature of PEG can create a hydration shell that may sterically hinder the access of plasma enzymes to the linker, further enhancing its stability.
Table 1: Comparative In Vitro Plasma Stability of Different Linker Chemistries
| Linker Type (Post-Conjugation) | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| Thioether (from Bromoacetamide) | Non-cleavable | High | Forms a stable covalent bond. The PEG6 spacer is expected to further enhance stability and solubility. |
| Thioether (from Maleimide) | Non-cleavable (but reversible) | Moderate to High | Can be susceptible to retro-Michael reaction, leading to payload exchange with thiol-containing species like albumin. |
| Valine-Citrulline (VC) Peptide | Enzymatic (Cathepsin B) | High in human plasma | Designed to be cleaved by lysosomal proteases. Can show instability in mouse plasma. |
| Hydrazone | pH-sensitive (Acidic) | Moderate | Stable at physiological pH but can exhibit some instability in circulation. |
| Disulfide | Reductive (Glutathione) | Low to Moderate | Designed to be cleaved in the high glutathione environment of the cell cytoplasm. Can be unstable in plasma. |
Experimental Protocols
A crucial aspect of evaluating linker stability is a robust and well-defined experimental protocol. The following is a generalized protocol for assessing the in vitro plasma or serum stability of a bioconjugate.
In Vitro Plasma/Serum Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma or serum from different species over time.
Materials:
-
Test bioconjugate (e.g., Antibody-Bromo-PEG6-Payload conjugate)
-
Control bioconjugate (with a known stable or unstable linker, if available)
-
Human, mouse, rat, or cynomolgus monkey plasma or serum (citrate- or heparin-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Internal standard (for LC-MS analysis)
-
Affinity capture beads (e.g., Protein A/G) for antibody-drug conjugates (ADCs)
-
Incubator at 37°C
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation: Thaw plasma/serum at 37°C. If necessary, centrifuge to remove any cryoprecipitates.
-
Incubation:
-
Spike the test bioconjugate into the plasma/serum at a final concentration of, for example, 100 µg/mL.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Immediately stop the reaction in the collected aliquots by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins. Alternatively, for ADCs, samples can be immediately frozen at -80°C for later analysis.
-
-
Sample Processing (for LC-MS analysis of intact conjugate):
-
For ADCs, affinity purification using Protein A/G beads can be performed to isolate the conjugate from the plasma matrix.
-
Elute the captured ADC and neutralize the eluate.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to determine the amount of intact conjugate remaining at each time point.
-
For ADCs, the change in the average drug-to-antibody ratio (DAR) over time is a key indicator of linker stability.
-
Alternatively, the amount of released payload in the plasma supernatant can be quantified.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate or the average DAR as a function of time.
-
Calculate the in vitro half-life (t½) of the conjugate in plasma/serum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro stability of a bioconjugate.
References
Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for Bromo-PEG6-bromide
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that dictates the performance, stability, and efficacy of complex biomolecular constructs. Bromo-PEG6-bromide, a homobifunctional linker, has been a staple in bioconjugation, prized for its hydrophilic polyethylene glycol (PEG) spacer and reactive bromide end-groups. However, the expanding sophistication of applications such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced surface modifications has spurred the development of a diverse array of alternative linkers. This guide provides an objective, data-driven comparison of this compound with its alternatives, offering insights into their respective strengths and applications.
This guide will delve into the performance of various linker classes, presenting quantitative data in structured tables for easy comparison, detailed experimental protocols for key methodologies, and visual diagrams to elucidate complex processes and relationships.
The Role of the Linker: Beyond a Simple Spacer
The linker in a bioconjugate is far from a passive component. Its chemical structure, length, flexibility, and reactivity profoundly influence the ultimate biological activity and physicochemical properties of the final construct. This compound, with its six-unit PEG chain and terminal bromides, offers a balance of hydrophilicity and reactivity for crosslinking molecules through nucleophilic substitution. However, the demand for greater control over conjugation chemistry, improved stability, and tailored pharmacokinetic profiles has led to the exploration of a wider chemical space for linkers.
Alternatives to this compound can be broadly categorized based on two key features: the reactive end-groups and the linker backbone .
Alternatives Based on Reactive End-Groups: Expanding the Conjugation Toolkit
The bromide groups in this compound are effective leaving groups for reactions with nucleophiles like thiols and amines. However, alternative reactive moieties offer distinct advantages in terms of reaction specificity, kinetics, and the stability of the resulting bond.
Maleimide- and Bromoacetamide-Based Linkers for Thiol-Specific Conjugation
Maleimide- and bromoacetamide-terminated linkers are widely used for their high reactivity towards thiol groups, commonly found in cysteine residues of proteins.
Comparison of Thiol-Reactive Linkers:
| Feature | Bromo-Linker (e.g., Bromo-PEG-X) | Maleimide-Linker (e.g., Mal-PEG-X) | Bromoacetamide-Linker (e.g., BrAc-PEG-X) |
| Reaction | Nucleophilic Substitution | Michael Addition | Nucleophilic Substitution |
| Reaction pH | Neutral to slightly basic | 6.5 - 7.5 | Neutral to slightly basic |
| Bond Stability | Stable Thioether | Thioether (can be reversible) | Stable Thioether |
| Key Advantage | Good reactivity | Fast reaction kinetics | Increased stability over maleimide[1][2] |
| Key Disadvantage | Slower kinetics than maleimide | Potential for retro-Michael reaction leading to deconjugation[2] | Can be less reactive than maleimide |
Experimental Protocol: Two-Step Antibody Conjugation using a Heterobifunctional Maleimide-PEG-NHS Ester Linker
This protocol describes the conjugation of a thiol-containing payload to an antibody using a maleimide-PEG-NHS ester linker, a common alternative to homobifunctional linkers like this compound for creating well-defined ADCs.
Materials:
-
Antibody (in PBS, pH 7.2-7.5)
-
Maleimide-PEG-NHS Ester Linker
-
Thiol-containing payload
-
Anhydrous DMSO
-
Desalting column
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Antibody Modification:
-
Dissolve the Maleimide-PEG-NHS ester linker in anhydrous DMSO to prepare a stock solution.
-
Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature to allow the NHS ester to react with primary amines (lysine residues) on the antibody.
-
Remove excess, unreacted linker using a desalting column equilibrated with the reaction buffer.
-
-
Payload Conjugation:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 3- to 5-fold molar excess of the payload is typically used.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C to allow the maleimide group to react with the thiol group on the payload.
-
-
Purification:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.
-
References
A Researcher's Guide to Bifunctional Crosslinkers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional crosslinker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of common bifunctional crosslinkers, supported by experimental data and detailed protocols, to empower informed decision-making in your research.
Bifunctional crosslinkers are reagents featuring two reactive groups connected by a spacer arm, enabling the covalent linkage of two target functional groups on proteins or other biomolecules.[1] These versatile tools are indispensable for elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, and constructing antibody-drug conjugates (ADCs).[2] The choice of crosslinker depends on several factors, including the target functional groups, the desired stability of the linkage, and the specific application.[3]
Classification of Bifunctional Crosslinkers
Bifunctional crosslinkers can be broadly categorized based on the nature of their reactive ends and the characteristics of their spacer arm.
-
Homobifunctional Crosslinkers: Possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional groups.[4] They are often employed for intramolecular crosslinking to study protein conformation or to polymerize monomers.[5]
-
Heterobifunctional Crosslinkers: Contain two different reactive groups, allowing for a more controlled, two-step conjugation process. This minimizes the formation of unwanted polymers and is ideal for linking two different biomolecules.
-
Zero-Length Crosslinkers: Mediate the formation of a direct covalent bond between two functional groups without the crosslinker itself being incorporated into the final product. This provides the tightest possible spatial constraints for structural analysis.
-
Photoreactive Crosslinkers: A subset of heterobifunctional crosslinkers that have one reactive group that is activated by UV light. This feature allows for precise temporal control over the crosslinking reaction, enabling the capture of transient interactions.
Comparative Analysis of Bifunctional Crosslinkers
The performance of a bifunctional crosslinker is influenced by several factors, including the reactivity of its functional groups, the length and composition of its spacer arm, and its solubility. The following tables provide a comparative overview of commonly used bifunctional crosslinkers.
Table 1: Comparison of Common Homobifunctional Crosslinkers
| Crosslinker | Reactive Groups | Target Specificity | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Key Characteristics |
| DSS (Disuccinimidyl suberate) | NHS ester | Primary amines | 11.4 | No | No | Membrane-permeable, widely used for intracellular crosslinking. |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester | Primary amines | 11.4 | No | Yes | Membrane-impermeable, ideal for cell-surface crosslinking. |
| DSP (Dithiobis(succinimidyl propionate)) | NHS ester | Primary amines | 12.0 | Yes (Disulfide bond) | No | Cleavable with reducing agents like DTT or TCEP. |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS ester | Primary amines | 12.0 | Yes (Disulfide bond) | Yes | Water-soluble and cleavable, suitable for reversible crosslinking. |
| DSG (Disuccinimidyl glutarate) | NHS ester | Primary amines | 7.7 | No | No | Shorter spacer arm than DSS, for probing closer interactions. |
Table 2: Comparison of Common Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Target 1 | Reactive Group 2 | Target 2 | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Key Characteristics |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester | Primary amines | Maleimide | Sulfhydryls | 8.3 | No | No | Commonly used for creating antibody-drug conjugates and other bioconjugates. |
| Sulfo-SMCC | Sulfo-NHS ester | Primary amines | Maleimide | Sulfhydryls | 8.3 | No | Yes | Water-soluble version of SMCC for applications in aqueous buffers. |
| SIA (N-Succinimidyl iodoacetate) | NHS ester | Primary amines | Iodoacetyl | Sulfhydryls | 1.5 | No | No | Short spacer arm for linking molecules in very close proximity. |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester | Primary amines | Pyridyl disulfide | Sulfhydryls | 6.8 | Yes (Disulfide bond) | No | Creates a cleavable disulfide linkage. |
| LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate) | NHS ester | Primary amines | Pyridyl disulfide | Sulfhydryls | 15.7 | Yes (Disulfide bond) | No | Longer spacer arm version of SPDP. |
Table 3: Comparison of Zero-Length and Photoreactive Crosslinkers
| Crosslinker | Type | Reactive Groups/Mechanism | Target Specificity | Spacer Arm Length (Å) | Key Characteristics |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-Length | Carbodiimide chemistry | Carboxyls and Primary amines | 0 | Forms a direct amide bond between carboxyl and amine groups. |
| SDA (Succinimidyl 4,4'-azipentanoate) | Photoreactive | NHS ester and Diazirine | Primary amines and non-specific C-H insertion | 6.2 | NHS ester reacts with amines, diazirine is UV-activated for non-specific crosslinking. |
| Sulfo-SDA | Photoreactive | Sulfo-NHS ester and Diazirine | Primary amines and non-specific C-H insertion | 6.2 | Water-soluble version of SDA. |
| p,p'-Diazidostilbene | Photoreactive | Aryl azide (x2) | Non-specific C-H and N-H insertion | Variable | Homobifunctional photoreactive crosslinker activated by UV light. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for successful crosslinking experiments. The following are representative protocols for commonly used bifunctional crosslinkers.
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC
This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with a free sulfhydryl group (Protein 2) using the heterobifunctional crosslinker SMCC.
Materials:
-
Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein 2 (with a free sulfhydryl group)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Desalting columns
Procedure:
-
Activation of Protein 1:
-
Dissolve SMCC in DMSO or DMF to a final concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the Protein 1 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein 2:
-
Immediately add the maleimide-activated Protein 1 to Protein 2 in a 1:1 molar ratio.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
The reaction can be quenched by adding a final concentration of 10 mM β-mercaptoethanol or cysteine.
-
-
Analysis:
-
Analyze the conjugate by SDS-PAGE. A successful conjugation will result in a new band with a higher molecular weight corresponding to the Protein 1-Protein 2 conjugate.
-
Protocol 2: Zero-Length Crosslinking of Proteins using EDC and Sulfo-NHS
This protocol describes the crosslinking of a protein or protein complex using the zero-length crosslinker EDC in combination with Sulfo-NHS for enhanced efficiency and stability.
Materials:
-
Protein sample in a carboxyl- and amine-free buffer (e.g., MES buffer, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Reaction Setup:
-
Dissolve the protein sample in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of EDC and Sulfo-NHS in the reaction buffer.
-
-
Crosslinking Reaction:
-
Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2-10 mM and 5-25 mM, respectively.
-
Incubate the reaction for 15 minutes to 2 hours at room temperature.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
The crosslinked products can be analyzed by SDS-PAGE, followed by mass spectrometry for identification of crosslinked peptides.
-
Protocol 3: In Vitro Photo-Crosslinking using a Diazirine Crosslinker
This protocol provides a general framework for photo-crosslinking of a protein or protein complex using a diazirine-based photoreactive crosslinker.
Materials:
-
Protein sample in a suitable buffer (e.g., HEPES, pH 7.5)
-
Diazirine-containing photoreactive crosslinker (e.g., SDA)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Incubation:
-
Add the photoreactive crosslinker to the protein sample. The optimal concentration should be determined empirically.
-
Incubate the mixture in the dark for a period of time to allow for binding or interaction to occur.
-
-
UV Activation:
-
Expose the sample to UV light for a specified duration to activate the diazirine group and initiate crosslinking. The irradiation time and distance from the UV source should be optimized.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE and subsequent Western blotting or mass spectrometry.
-
Visualizing Crosslinking Workflows and Pathways
Diagrams are essential for understanding the chemical reactions and experimental processes involved in bioconjugation.
Caption: A generalized workflow for a typical bifunctional crosslinking experiment.
Caption: Reaction pathway for a two-step conjugation using a heterobifunctional crosslinker.
Caption: A simplified decision tree to guide the selection of a bifunctional crosslinker.
References
Optimizing PROTAC Efficacy: A Comparative Guide to PEG Linker Length
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker connecting the target protein ligand and the E3 ligase recruiter plays a pivotal role. Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties. This guide provides a comprehensive comparison of how different PEG linker lengths influence PROTAC efficacy, supported by experimental data and detailed methodologies.
The linker in a PROTAC molecule is not merely a spacer but a critical determinant of its overall success.[1] Its length, composition, and rigidity directly influence the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2][3] An optimal linker length is crucial; a linker that is too short can cause steric hindrance, preventing ternary complex formation, while an excessively long linker may lead to non-productive complexes where ubiquitination is inefficient.[4]
The Impact of PEG Linker Length on PROTAC Performance: Comparative Data
Systematic studies have demonstrated that varying the PEG linker length can profoundly affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and the recruited E3 ligase. Below are summaries of experimental data from studies on different protein targets.
Estrogen Receptor α (ERα) Degradation
A study by Cyrus et al. investigated a series of PROTACs targeting ERα with varying linker lengths. Their findings highlighted a clear correlation between linker length and degradation efficacy.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 12 | >1000 | <20 | |
| 16 | ~10 | >95 | |
| 19 | ~100 | ~80 | |
| 21 | >1000 | <30 |
Table 1: Comparison of ERα-targeting PROTACs with different linker lengths. Data synthesized from multiple sources.
TANK-binding kinase 1 (TBK1) Degradation
PROTACs developed to degrade TBK1 also demonstrated a strong dependence on linker length for their activity. Linkers shorter than 12 atoms showed no significant degradation, whereas longer linkers exhibited robust degradation.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | Inactive | Inactive | |
| 12-29 | Submicromolar | >75 | |
| 21 | 3 | 96 | |
| 29 | 292 | 76 |
Table 2: Efficacy of TBK1-targeting PROTACs with varying linker lengths. Longer linkers generally showed better performance, with a decrease in potency observed at the longest length tested.
Bruton's Tyrosine Kinase (BTK) Degradation
In the case of BTK-targeting PROTACs, shorter PEG linkers (less than 4 PEG units) were found to impair the binding affinity to both BTK and the E3 ligase Cereblon (CRBN), likely due to steric hindrance.
| Linker Composition | Binding Affinity to BTK & CRBN | Degradation Efficacy | Reference |
| < 4 PEG units | Impaired | Reduced | |
| ≥ 4 PEG units | Unimpaired | Potent |
Table 3: Impact of shorter vs. longer PEG linkers on BTK PROTACs. A minimum linker length was necessary to avoid steric clashes and enable efficient degradation.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
A Head-to-Head Comparison of Br-PEG6-Br and Other Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the selection of an appropriate crosslinker is a critical determinant of the success of research and the efficacy of therapeutic molecules. This guide provides an objective, data-driven comparison of Br-PEG6-Br, a homobifunctional crosslinker, with other commonly used crosslinking agents. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for key comparative experiments.
Introduction to Crosslinkers
Crosslinkers are reagents that contain two or more reactive groups capable of covalently bonding to functional groups on proteins, peptides, or other biomolecules.[1] They are broadly categorized as homobifunctional, possessing two identical reactive groups, or heterobifunctional, with two different reactive groups.[1] The choice of crosslinker depends on the specific application, the target functional groups, and the desired properties of the final conjugate.
Br-PEG6-Br is a homobifunctional crosslinker featuring two bromoacetyl groups at either end of a six-unit polyethylene glycol (PEG) spacer. The bromoacetyl groups are reactive towards sulfhydryl groups, commonly found in cysteine residues of proteins. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
Performance Comparison of Crosslinkers
The performance of a crosslinker is evaluated based on several key parameters, including reaction efficiency, the stability of the formed linkage, and its impact on the biological activity of the conjugated molecule. This section provides a comparative overview of Br-PEG6-Br and other representative crosslinkers.
Amine-Reactive Homobifunctional Crosslinkers
These crosslinkers, such as Disuccinimidyl suberate (DSS), react with primary amines found in lysine residues and the N-terminus of proteins.[2] They are widely used for their ability to quickly crosslink interacting proteins.[1]
Sulfhydryl-Reactive Homobifunctional Crosslinkers
This category includes Br-PEG6-Br and Bismaleimidohexane (BMH). They offer more specific targeting as cysteine residues are generally less abundant on protein surfaces than lysines.
Heterobifunctional Crosslinkers
Crosslinkers like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) possess two different reactive groups, for instance, an NHS ester for reacting with amines and a maleimide group for targeting sulfhydryls. This allows for more controlled, stepwise conjugation, minimizing the formation of unwanted polymers.
The Role of the PEG Spacer
The inclusion of a PEG spacer in a crosslinker, as in Br-PEG6-Br, offers several advantages over non-PEGylated linkers like DSS. PEGylation can increase the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial for hydrophobic molecules.[3] It can also enhance the in vivo stability of therapeutic proteins by reducing renal clearance and shielding them from proteolytic degradation. Studies have shown that PEGylated conjugates can have a longer serum half-life compared to their non-PEGylated counterparts. However, the length of the PEG chain can also influence the biological activity of the conjugated protein, with longer chains sometimes leading to decreased activity due to steric hindrance.
Quantitative Data Summary
The following tables summarize the key performance characteristics of Br-PEG6-Br in comparison to other commonly used crosslinkers. The data is compiled from various experimental sources and should be considered as a general guide. Actual performance may vary depending on the specific experimental conditions.
| Crosslinker | Type | Reactive Group(s) | Spacer Arm Length (Å) | Solubility | Key Characteristics |
| Br-PEG6-Br | Homobifunctional | Bromoacetyl | ~29.3 | Water Soluble | PEG spacer enhances solubility and reduces immunogenicity. Reactive towards sulfhydryls. |
| DSS | Homobifunctional | NHS Ester | 11.4 | Membrane Permeable | Amine-reactive, widely used for protein interaction studies. Can lead to aggregation of hydrophobic proteins. |
| BS3 | Homobifunctional | Sulfo-NHS Ester | 11.4 | Water Soluble | Water-soluble analog of DSS, ideal for cell surface crosslinking. |
| BMH | Homobifunctional | Maleimide | 16.1 | Membrane Permeable | Sulfhydryl-reactive, forms stable thioether bonds. |
| SMCC | Heterobifunctional | NHS Ester, Maleimide | 11.6 | Membrane Permeable | Allows for controlled two-step conjugation of amine- and sulfhydryl-containing molecules. |
| SPDP | Heterobifunctional | NHS Ester, Pyridyl disulfide | 6.8 | Membrane Permeable | Creates a cleavable disulfide bond, useful for releasing conjugated molecules. |
| Crosslinker | Typical Reaction Efficiency (%) | Linkage Stability | Impact on Protein Activity |
| Br-PEG6-Br | 70-90 | High (Stable Thioether Bond) | Moderate (PEG may cause some steric hindrance) |
| DSS | 60-85 | High (Stable Amide Bond) | Can be high due to random modification of lysines |
| BS3 | 65-90 | High (Stable Amide Bond) | Similar to DSS, but reduced membrane permeability can be beneficial |
| BMH | 75-95 | High (Stable Thioether Bond) | Generally lower impact than amine-reactive linkers due to fewer target sites |
| SMCC | 80-95 | High (Stable Amide and Thioether Bonds) | Can be minimized with controlled, stepwise reaction |
| SPDP | 70-90 | Cleavable (Disulfide Bond) | Release of conjugated molecule can restore activity |
Experimental Protocols
To facilitate a direct comparison of crosslinker performance, detailed experimental protocols are provided below.
Protocol 1: Evaluation of Crosslinking Efficiency by SDS-PAGE
This protocol allows for the qualitative and semi-quantitative assessment of crosslinking efficiency by observing the formation of higher molecular weight species on an SDS-PAGE gel.
Materials:
-
Purified protein solution (e.g., Bovine Serum Albumin, BSA, at 1 mg/mL)
-
Crosslinkers: Br-PEG6-Br, DSS, BMH
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 for Br-PEG6-Br and BMH; pH 8.0 for DSS
-
Quenching Solution: 1M Tris-HCl, pH 8.0
-
SDS-PAGE running buffer and gels
-
Coomassie Brilliant Blue stain
Procedure:
-
Prepare fresh solutions of each crosslinker in an appropriate solvent (e.g., DMSO for DSS and BMH, PBS for Br-PEG6-Br).
-
In separate microcentrifuge tubes, add 100 µL of the protein solution.
-
Add a 50-fold molar excess of each crosslinker to its respective tube. Include a control tube with no crosslinker.
-
Incubate the reactions for 30 minutes at room temperature.
-
Stop the reactions by adding 10 µL of the quenching solution and incubating for 15 minutes.
-
Add SDS-PAGE sample loading buffer to each tube and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue and visualize the bands.
Data Analysis: Compare the intensity of the monomeric protein band with the appearance of higher molecular weight bands corresponding to crosslinked dimers, trimers, and larger oligomers. A decrease in the monomer band intensity and an increase in the intensity of higher molecular weight bands indicate successful crosslinking. Densitometry can be used for semi-quantitative analysis.
Protocol 2: Quantitative Analysis of Crosslinking by Mass Spectrometry
This workflow provides a more precise quantification of crosslinking efficiency by identifying and quantifying crosslinked peptides using mass spectrometry.
Experimental Workflow:
-
Crosslinking Reaction: Perform the crosslinking reaction as described in Protocol 1.
-
Protein Digestion: Reduce and alkylate the protein sample, followed by enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MeroX, Skyline) to identify and quantify the crosslinked peptides. The relative abundance of crosslinked peptides compared to unmodified peptides provides a quantitative measure of crosslinking efficiency.
Visualizations
Signaling Pathway: HER2 Signaling in Breast Cancer
Crosslinkers are often used to study protein-protein interactions within signaling pathways. The HER2 signaling pathway, which is frequently overactivated in breast cancer, is a prime example. Dimerization of the HER2 receptor with other members of the ErbB family initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.
Caption: Simplified HER2 signaling pathway in breast cancer.
Experimental Workflow: Comparative Analysis of Crosslinker Stability
The stability of the bond formed by a crosslinker is crucial, especially for in vivo applications like antibody-drug conjugates (ADCs).
Caption: Experimental workflow for comparing the stability of different crosslinkers.
Conclusion
The choice of a crosslinker is a multifaceted decision that requires careful consideration of the specific research goals. Br-PEG6-Br, with its sulfhydryl reactivity and hydrophilic PEG spacer, offers a valuable tool for bioconjugation, particularly when enhanced solubility and reduced immunogenicity are desired. However, for applications requiring different reactivity or cleavability, other crosslinkers such as the amine-reactive DSS or the heterobifunctional and cleavable SPDP may be more suitable. The provided experimental protocols and workflows offer a framework for researchers to empirically determine the optimal crosslinker for their specific needs, ensuring the generation of robust and reliable data in their pursuit of scientific discovery and therapeutic innovation.
References
Navigating the Maze of PEGylation: A Guide to Assessing its Impact on Protein Activity
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is a cornerstone of innovation. Among the various techniques, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands out as a widely adopted method to enhance the pharmacokinetic and pharmacodynamic properties of proteins. However, the benefits of increased stability and half-life can sometimes come at the cost of reduced biological activity. This guide provides an objective comparison of the performance of native versus PEGylated proteins, supported by experimental data and detailed methodologies, to aid in the critical assessment of this powerful tool.
The process of PEGylation has been shown to improve the therapeutic value of proteins by increasing their stability, extending their circulation half-life, and reducing their immunogenicity.[1][2][3] This is achieved through the steric hindrance provided by the PEG chains, which shield the protein from proteolytic enzymes and reduce renal clearance.[4] Despite these advantages, a significant concern with PEGylation is the potential for a decrease in the protein's biological activity.[5] This reduction in activity can be attributed to the PEG chains sterically hindering the protein's active site or its binding to receptors. The extent of this impact is influenced by several factors, including the size and structure of the PEG molecule, as well as the site of its attachment to the protein.
Quantitative Comparison of Native vs. PEGylated Protein Activity
The following table summarizes quantitative data from various studies, offering a comparative look at the retained biological activity of proteins post-PEGylation.
| Protein | PEG Size (kDa) | PEG Structure | Attachment Site | Activity Assay | Retained Activity (%) | Reference |
| Interferon α-2a | 40 | Branched | Lysine | Antiviral Activity | 7% | |
| α-Chymotrypsin | - | - | - | - | 60% (after 3h in 167 mM HCl) | |
| L-Asparaginase | - | - | 50% of Lysine residues | Catalytic Activity | 8% | |
| Tumor Necrosis Factor-α (TNF-α) | 5 | Linear | Lysine-deficient mutant | Antitumor Activity | Higher than 20 kDa linear and 10 kDa branched PEG | |
| Tumor Necrosis Factor-α (TNF-α) | 40 | Branched | Lysine-deficient mutant | Antitumor Activity | Loss of activity | |
| rhDNase | 20 | Linear | - | - | - | |
| rhDNase | 30 | Linear | - | - | - | |
| rhDNase | 40 | 2-armed | - | - | - | |
| Glucagon-like peptide-1 (GLP-1) | 20 | Maleimide | C-terminal cysteine | In vivo glucose lowering | Similar to unmodified | |
| Exendin-4 | - | Trimeric | C-terminal cysteine | Cellular binding | Higher than N-terminal PEGylation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are generalized protocols for key experiments involved in assessing the impact of PEGylation.
Protein PEGylation (Amine-Reactive PEG)
This protocol describes a common method for PEGylating proteins via primary amines (e.g., lysine residues).
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Dissolve the amine-reactive PEG derivative (e.g., mPEG-NHS ester) in the same buffer immediately before use. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation (typically ranging from 2:1 to 50:1).
-
Reaction: Add the PEG solution to the protein solution and incubate at room temperature or 4°C with gentle stirring. Reaction times can vary from 30 minutes to several hours.
-
Quenching: Stop the reaction by adding a quenching reagent such as Tris buffer or glycine to a final concentration of 10-20 mM.
-
Purification: Remove unreacted PEG and by-products using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Confirm the extent of PEGylation using techniques like SDS-PAGE, which will show an increase in molecular weight, and MALDI-TOF mass spectrometry for more precise mass determination.
In Vitro Activity Assay
The choice of activity assay is specific to the protein being studied. The following is a general workflow.
-
Prepare Native and PEGylated Protein Solutions: Dilute both the native and PEGylated proteins to a range of concentrations in the appropriate assay buffer.
-
Perform the Assay: Execute the specific activity assay for the protein. This could be an enzyme kinetics assay (e.g., measuring substrate turnover), a cell-based assay (e.g., measuring cell proliferation or apoptosis), or a binding assay (e.g., ELISA or surface plasmon resonance).
-
Data Analysis: Determine the specific activity of both the native and PEGylated proteins. For enzymes, this is often expressed as units of activity per milligram of protein. For other proteins, it might be an EC50 or IC50 value.
-
Calculate Retained Activity: Express the activity of the PEGylated protein as a percentage of the native protein's activity.
Visualizing the Impact of PEGylation
Diagrams can effectively illustrate complex biological processes and experimental workflows.
Conclusion
PEGylation is a powerful and clinically validated strategy for improving the therapeutic properties of proteins. However, the potential for reduced biological activity necessitates a careful and systematic assessment for each protein candidate. By considering the interplay of PEG size, structure, and attachment site, and by employing rigorous experimental protocols for PEGylation and activity measurement, researchers can optimize the benefits of this technology while mitigating its potential drawbacks. The data and methodologies presented in this guide serve as a valuable resource for making informed decisions in the development of next-generation protein therapeutics.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioconjugation Maze: Is Bromo-PEG6-bromide Your Optimal Linker?
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly influences the efficacy, stability, and overall success of a bioconjugate. This guide provides a comprehensive comparison of Bromo-PEG6-bromide, a homobifunctional PEG linker, with other common alternatives, supported by experimental data and detailed protocols to inform your selection for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This compound is a polyethylene glycol (PEG) derivative featuring bromide groups at both ends of a six-unit PEG chain.[1][2][3] The bromide moieties serve as effective leaving groups in nucleophilic substitution reactions, facilitating the covalent attachment of the PEG spacer to biomolecules. The hydrophilic PEG6 chain enhances the solubility and bioavailability of the resulting conjugate.[1][2] This linker is frequently employed in bioconjugation, PROTAC synthesis, and the modification of nanoparticles.
Head-to-Head Comparison: Performance of this compound and Its Alternatives
The choice of a linker's reactive end groups is paramount to the success of a bioconjugation strategy. While this compound offers a straightforward approach, alternatives such as those based on N-hydroxysuccinimide (NHS) esters, maleimides, and click chemistry provide distinct advantages in terms of reaction specificity, efficiency, and the stability of the final conjugate.
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics of this compound against common homobifunctional and heterobifunctional linkers. The data presented is a synthesis of typical results found in the literature for similar linker classes under representative bioconjugation conditions.
Table 1: General Performance Comparison of Homobifunctional Linkers
| Feature | This compound | NHS-PEG-NHS Ester | Maleimide-PEG-Maleimide |
| Target Functional Group | Thiols (e.g., Cysteine), Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction pH | 7.5 - 9.0 | 7.0 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Moderate | Fast | Very Fast |
| Bond Stability | Stable Thioether/Amine Bond | Stable Amide Bond | Thioether Bond (stability can be a concern) |
| Selectivity | Moderate | High for primary amines | High for thiols |
| Side Reactions | Potential for cross-reactivity | Hydrolysis of NHS ester in aqueous solution | Reaction with other nucleophiles at higher pH |
| Typical Yield | Moderate to High | High | High |
| Purity of Conjugate | Good | Good to Excellent | Good to Excellent |
Table 2: Qualitative Comparison of Homobifunctional vs. Heterobifunctional Linkers
| Feature | Homobifunctional (e.g., this compound) | Heterobifunctional (e.g., Mal-PEG-NHS) |
| Reaction Control | One-pot reaction can lead to a mixture of products and polymerization. | Allows for a controlled, two-step sequential conjugation, leading to a more defined product. |
| Product Homogeneity | Can be lower due to potential for multiple species. | Generally higher, resulting in a more homogenous and well-defined final product. |
| Purification | May require more stringent purification methods. | Often simpler purification due to the controlled reaction. |
| Versatility | Best suited for linking identical molecules or for intramolecular crosslinking. | Highly versatile for linking two different molecules, such as an antibody and a drug. |
Experimental Protocols: Methodologies for Key Bioconjugation Reactions
Detailed experimental protocols are essential for reproducible results. Below are representative procedures for conjugation using this compound and its alternatives.
Protocol 1: Protein Conjugation using this compound
This protocol describes a general procedure for conjugating this compound to a protein containing accessible thiol or amine groups.
Materials:
-
Protein solution (e.g., antibody at 1-5 mg/mL in a suitable buffer like PBS, pH 8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) if targeting cysteines
-
Quenching reagent (e.g., Tris buffer)
-
Desalting column for purification
Procedure:
-
Protein Preparation: If targeting cysteine residues, reduce the protein's disulfide bonds by incubating with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours. Subsequently, remove the excess TCEP using a desalting column.
-
Linker Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching reagent like Tris buffer to a final concentration of 50 mM.
-
Purification: Remove excess linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and purity.
Protocol 2: Antibody Conjugation using an NHS-PEG-NHS Ester
This protocol outlines the conjugation of a homobifunctional NHS ester linker to the primary amines of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Exchange the antibody into an amine-free buffer like PBS at the desired concentration.
-
Linker Preparation: Equilibrate the vial of NHS-PEG-NHS Ester to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 20-fold molar excess of the NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.
-
Purification: Purify the conjugate using a desalting column.
Protocol 3: Thiol-Specific Conjugation using a Maleimide-PEG-Maleimide Linker
This protocol describes the conjugation of a homobifunctional maleimide linker to a protein with free thiol groups.
Materials:
-
Thiolated protein solution (1-10 mg/mL in a degassed, thiol-free buffer like PBS, pH 6.5-7.5)
-
Maleimide-PEG-Maleimide
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein has free thiol groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove it.
-
Linker Preparation: Prepare a stock solution of Maleimide-PEG-Maleimide (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove unreacted maleimide linker by size-exclusion chromatography or using a desalting column.
Protocol 4: ADC Synthesis via Click Chemistry (SPAAC)
This protocol outlines the strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating a drug-linker to an antibody.
Materials:
-
Azide-modified antibody
-
DBCO-functionalized drug-linker
-
PBS buffer, pH 7.4
-
DMSO
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the azide-conjugated antibody in PBS buffer.
-
Drug-Linker Preparation: Prepare a stock solution of the DBCO-drug linker in DMSO.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the DBCO-drug linker to the antibody solution. The final DMSO concentration should be kept low (e.g., <10%).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.
-
Purification: Remove excess drug-linker using a desalting column equilibrated with PBS.
Mandatory Visualizations
To better illustrate the processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion: Making the Right Choice
The optimal choice of a linker is highly dependent on the specific requirements of the experiment.
-
This compound is a suitable option for straightforward crosslinking applications where a defined spacer length and increased hydrophilicity are desired. Its reactivity with both thiols and amines offers some flexibility, though this can also lead to a lack of specificity in complex systems.
-
Homobifunctional NHS esters are the go-to for specifically targeting primary amines, offering high reactivity and leading to stable amide bonds. However, their susceptibility to hydrolysis requires careful handling and reaction optimization.
-
Homobifunctional maleimides are ideal for selectively targeting thiols, reacting quickly under mild conditions. The stability of the resulting thioether bond can sometimes be a concern and may require optimization of the linker chemistry.
-
Click chemistry linkers (used in a heterobifunctional context) represent a more advanced approach, offering superior control, efficiency, and bioorthogonality, which is particularly advantageous for complex multi-step syntheses like those for ADCs.
For applications requiring high precision and product homogeneity, such as the development of therapeutic ADCs, a heterobifunctional linker strategy, often employing click chemistry or a combination of orthogonal reactive groups like maleimide and NHS ester, is generally the superior choice. While this compound can be a valuable tool for certain crosslinking and surface modification applications, researchers must carefully consider the potential for side reactions and the challenges in controlling the stoichiometry of conjugation in complex biological mixtures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
